Technical Documentation Center

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione
  • CAS: 2361634-42-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione: A Comprehensive NMR Assignment Guide

Executive Summary Piperidine-2,4-diones are highly versatile heterocyclic scaffolds that serve as critical intermediates in the synthesis of modern therapeutics, including kinase inhibitors and atypical antipsychotics[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine-2,4-diones are highly versatile heterocyclic scaffolds that serve as critical intermediates in the synthesis of modern therapeutics, including kinase inhibitors and atypical antipsychotics[1]. The structural elucidation of highly substituted derivatives, such as 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione , presents unique analytical challenges due to complex stereochemical dynamics, diastereotopicity, and potential keto-enol tautomerism[2].

This whitepaper provides an authoritative, in-depth methodology for the unambiguous 1 H and 13 C NMR assignment of this molecule. By moving beyond simple empirical matching, this guide explains the fundamental physical causality behind the chemical shifts, coupling patterns, and experimental workflows required to build a self-validating analytical system.

Structural & Conformational Causality

To accurately assign the NMR spectra of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione, one must first deconstruct the physical environment of the molecule.

The C6 Stereocenter and Diastereotopicity

The C6 position is a quaternary chiral center, bonded to four distinct moieties: a methyl group, a methoxymethyl group (-CH 2​ OCH 3​ ), the C5 methylene, and the N1 amine. The presence of this stereocenter breaks any potential plane of symmetry in the molecule.

Causality: Because the molecule is chiral, the two protons on any given methylene group within the ring (C3, C5) and the exocyclic methoxymethyl group are diastereotopic . They reside in chemically and magnetically non-equivalent environments. Consequently, instead of appearing as simple singlets or doublets, these proton pairs will couple with each other to form complex AB quartets exhibiting large geminal coupling constants ( 2J≈15−20 Hz).

Active Methylene and Keto-Enol Tautomerism

The C3 methylene group is flanked by two strongly electron-withdrawing carbonyl groups (C2 and C4). This renders the C3 protons highly acidic (pKa 9-10)[3].

Causality: Molecules with this structural motif can exhibit keto-enol tautomerism. While the enol tautomer (characterized by a C3 13 C shift of 80–90 ppm) can be observed in highly polar or basic environments[2], the keto form is overwhelmingly favored in the solid state and in non-polar NMR solvents like CDCl 3​ [4]. The assignments in this guide assume the predominant keto tautomer.

Predicted NMR Chemical Shifts & Assignment Rationale

The following tables synthesize the predicted chemical shifts based on the electronic environment of the piperidine-2,4-dione core[5][6].

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality & Assignment Rationale
N1-H 7.20 - 7.50br s1H-Amide NH; broad due to 14 N quadrupolar relaxation and solvent exchange.
C3-H a​ 3.35 - 3.45d (AB)1H 18.0Diastereotopic active methylene; highly deshielded by two adjacent carbonyls.
C3-H b​ 3.20 - 3.30d (AB)1H 18.0Geminal partner to C3-H a​ .
C6-CH 2​ -O (H a​ ) 3.40 - 3.50d (AB)1H 9.0Diastereotopic methylene directly attached to the C6 chiral center and oxygen.
C6-CH 2​ -O (H b​ ) 3.30 - 3.40d (AB)1H 9.0Geminal partner to the exocyclic methylene.
O-CH 3​ 3.35s3H-Methoxy protons; free rotation negates diastereotopicity.
C5-H a​ 2.65 - 2.75d (AB)1H 16.0Diastereotopic methylene between C4=O and the C6 quaternary center.
C5-H b​ 2.50 - 2.60d (AB)1H 16.0Geminal partner to C5-H a​ .
C6-CH 3​ 1.30 - 1.40s3H-Aliphatic methyl group on a quaternary carbon.
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeCausality & Assignment Rationale
C4 205.0 - 210.0C=O (Ketone)Highly deshielded ketone carbonyl lacking adjacent heteroatom resonance[5].
C2 168.0 - 172.0C=O (Amide)Shielded relative to C4 due to nitrogen lone pair resonance donation[5].
C6-CH 2​ -O 75.0 - 80.0CH 2​ Deshielded by the adjacent highly electronegative oxygen atom.
O-CH 3​ 58.0 - 60.0CH 3​ Typical methoxy carbon shift.
C6 55.0 - 60.0C (Quat)Aliphatic quaternary carbon attached to nitrogen.
C5 48.0 - 52.0CH 2​ Alpha to the ketone and quaternary center.
C3 45.0 - 50.0CH 2​ Active methylene between two carbonyls.
C6-CH 3​ 20.0 - 25.0CH 3​ Shielded aliphatic methyl group.

Advanced 2D NMR Workflows for Unambiguous Assignment

To achieve absolute certainty in structural elucidation, 1D NMR must be coupled with 2D techniques. The workflow below outlines the logical progression from basic connectivity to complex stereochemical resolution.

Workflow A 1D ¹H & ¹³C NMR (Initial Chemical Shifts) B HSQC (1-Bond C-H Mapping) A->B C COSY (Spin System Identification) A->C D HMBC (Long-Range Connectivity) B->D C->D E Stereochemical Analysis (Diastereotopic Protons) D->E F Final Assignment: 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione E->F

Figure 1: 2D NMR workflow for structural elucidation of piperidine-2,4-dione derivatives.

HMBC Logical Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) is critical for differentiating the C2 and C4 carbonyls, as well as placing the quaternary C6 center.

HMBC H_Me H (C6-CH₃) C_6 C6 (Quaternary) H_Me->C_6 ²J C_5 C5 (Methylene) H_Me->C_5 ³J H_C5 H (C5-CH₂) H_C5->C_6 ²J C_4 C4 (Ketone C=O) H_C5->C_4 ²J H_C3 H (C3-CH₂) H_C3->C_4 ²J C_2 C2 (Amide C=O) H_C3->C_2 ²J

Figure 2: Key HMBC logical relationships establishing the piperidine-2,4-dione core connectivity.

Experimental Protocols: Building Self-Validating Systems

To ensure high-fidelity data, the experimental protocols must be designed to validate their own outputs.

Protocol 1: Optimized 1D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • 1 H Acquisition (zg30): Set the relaxation delay ( D1 ) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, yielding accurate integrations crucial for identifying the overlapping AB quartets of the diastereotopic methylenes.

  • 13 C Acquisition (zgpg30): Set the relaxation delay ( D1 ) to 3.0 seconds. Causality: Quaternary carbons (C2, C4, C6) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 prevents the artificial suppression of these critical signals.

Protocol 2: D 2​ O Exchange for Active Methylene Validation (Self-Validating System)

Differentiating the C3 methylene from the C5 methylene can be challenging if chemical shifts overlap. This protocol utilizes the distinct pKa differences within the molecule to create a binary, self-validating proof of assignment[3].

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum as detailed in Protocol 1.

  • Isotope Introduction: Add 2 drops of D 2​ O directly into the NMR tube.

  • Equilibration: Cap the tube and shake vigorously for 30–60 seconds to ensure biphasic interaction.

  • Validation Acquisition: Re-acquire the 1 H NMR spectrum.

  • Data Interpretation:

    • Causality: The highly acidic C3 protons (flanked by two carbonyls) and the N1-H proton will rapidly undergo deuterium exchange.

    • Validation: The signals corresponding to C3-H 2​ ( 3.2-3.5 ppm) and N1-H ( 7.2-7.5 ppm) will completely disappear from the spectrum. The C5-H 2​ signals ( 2.5-2.8 ppm), which are only adjacent to one carbonyl and thus significantly less acidic, will remain fully intact. This definitively isolates and proves the C3 assignment.

References

  • Preprints.org. "Synthesis of (R)-3-(1-hydroxyethylidene)-1-(1-phenylethyl)piperidine-2,4-dione, novel Tetramic Acid Analogue." [Link]

  • National Center for Biotechnology Information (PMC). "Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships." [Link]

  • ACS Publications (The Journal of Organic Chemistry). "3-Diazopiperidine-2,4-diones as Convenient Precursors to Rare Polysubstituted Spiro Bis-β,γ-lactams and 2-Oxopyrrolidine-3-carboxylic Acid Derivatives via the Thermally Promoted Wolff Rearrangement."[Link]

Sources

Exploratory

crystal structure and X-ray diffraction data of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione

An In-Depth Technical Guide to the Structural Elucidation of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione via Single-Crystal X-ray Diffraction Authored by: Dr. Gemini, Senior Application Scientist Foreword: The Imperat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione via Single-Crystal X-ray Diffraction

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The Imperative for Atomic-Level Resolution in Modern Drug Discovery

In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design.[1][2] The piperidine-2,4-dione scaffold and its derivatives are recognized as valuable building blocks in medicinal chemistry, possessing significant synthetic and medicinal potential.[3][4] These structures are a platform for developing functionalized piperidine systems that can lead to highly active pharmaceutical compounds.[4][5] The title compound, 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione, represents a novel entity within this class. Its therapeutic potential is intrinsically linked to its molecular geometry, conformational flexibility, and the specific intermolecular interactions it can form with biological targets.

This guide provides a comprehensive technical overview of the methodologies required to determine the crystal structure of a novel compound such as 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione. As no public crystallographic data for this specific molecule is available, this document serves as a procedural whitepaper for researchers, outlining the critical workflow from synthesis to final structural validation. Understanding this process is paramount for drug development professionals seeking to unlock the therapeutic promise of new chemical entities. The inclusion of a piperidine core in a drug candidate can impart desirable traits like improved solubility and enhanced receptor binding affinity, making it a strategic element in drug design.[6]

The Strategic Importance of Piperidine-2,4-diones and Structural Analysis

The piperidine ring is a prevalent structural motif in a multitude of therapeutic agents.[6][7] The piperidine-2,4-dione core, in particular, offers a unique combination of reactive centers that can be selectively modified, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[3] The biological activity of these compounds can range from antimicrobial properties to the inhibition of cell proliferation.[3]

X-ray crystallography stands as the definitive method for determining the absolute configuration of a molecule at atomic resolution.[2] This technique provides unambiguous and reliable three-dimensional structural parameters that are prerequisites for structure-based drug design.[2][8] By elucidating the crystal structure of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione, researchers can:

  • Confirm Molecular Connectivity and Stereochemistry: Unequivocally verify the synthesized structure.

  • Analyze Conformational Preferences: Understand the molecule's preferred shape in the solid state, which provides insights into its solution-state behavior and potential binding conformations.

  • Identify Key Intermolecular Interactions: Map the hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern how the molecules pack in a crystal lattice. This is crucial for predicting interactions with a protein's active site.

  • Inform Lead Optimization: Guide medicinal chemists in making structural modifications to enhance potency, selectivity, and pharmacokinetic properties.[1]

  • Support Formulation Development: Characterize the solid-state properties of the drug substance, which is vital for understanding polymorphism, stability, and bioavailability.[1]

Experimental Workflow for Crystal Structure Determination

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision and a systematic approach. The following sections detail the essential protocols.

Synthesis and High-Purity Sample Preparation

The prerequisite for any crystallization experiment is a highly pure sample. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poorly diffracting crystals or an incorrect structural model. While a specific synthesis protocol for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione is not detailed in the literature, general methods for constructing piperidine-2,4-dione azaheterocycles often involve carbonyl compound transformations or anionic enolate rearrangements.[4]

General Protocol:

  • Synthesis: Synthesize the target compound using an appropriate synthetic route.

  • Purification: Purify the crude product to >99% purity, as determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Column chromatography is a common and effective method for small organic molecules.

  • Characterization: Confirm the identity and purity of the bulk material before proceeding to crystallization trials.

The Art and Science of Single Crystal Growth

Growing high-quality single crystals suitable for X-ray diffraction is often the most challenging bottleneck in the entire process.[9] The goal is to achieve a state of supersaturation that is followed by slow nucleation and crystal growth.[10] Several methods are employed for small organic molecules.[11][12]

Common Crystallization Techniques
Technique Principle Best For
Slow Evaporation A solution of the compound is prepared and the solvent is allowed to evaporate slowly over days or weeks, gradually increasing the concentration to the point of crystallization.[12][13]Thermally stable compounds with moderate solubility. It is one of the simplest methods.[12]
Vapor Diffusion The compound is dissolved in a small amount of a "good" solvent. This solution is placed in a sealed container with a larger reservoir of a "poor" solvent (antisolvent) in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[10][12]Small quantities of material, as it allows for fine control over the rate of supersaturation.[12]
Slow Cooling A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[13]Compounds that show a significant change in solubility with temperature.
Sublimation The solid compound is heated under vacuum, causing it to transition directly into the gas phase. The gas then deposits as crystals on a cooled surface.[12]Volatile compounds that are stable at elevated temperatures. This method can produce very high-quality crystals.[12]

Step-by-Step Protocol for Vapor Diffusion:

  • Solvent Screening: Dissolve a small amount of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione in various solvents to identify a "good" solvent (e.g., acetone, ethyl acetate, dichloromethane).

  • Antisolvent Selection: Identify a "poor" solvent (antisolvent) in which the compound is sparingly soluble but is miscible with the good solvent (e.g., hexane, diethyl ether, pentane).

  • Setup:

    • Dissolve 2-5 mg of the pure compound in 0.5 mL of the good solvent in a small, open vial.

    • Place this small vial inside a larger, sealable jar or beaker.

    • Add 2-5 mL of the antisolvent to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Incubation: Seal the jar and leave it undisturbed in a vibration-free location at a constant temperature.

  • Monitoring: Check for crystal growth over several days to weeks. High-quality crystals should be clear, have well-defined faces, and be free of cracks or defects.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal (ideally 0.05 - 0.2 mm in each dimension) is obtained, it is subjected to X-ray analysis.[10] The process involves mounting the crystal and collecting a diffraction pattern.[14]

G cluster_prep Crystal Preparation cluster_data Data Collection select_crystal Select & Mount Crystal on Goniometer Head cryo_protect Cryo-cool Crystal (e.g., 100 K) select_crystal->cryo_protect center_crystal Center Crystal in X-ray Beam cryo_protect->center_crystal unit_cell Determine Unit Cell & Bravais Lattice center_crystal->unit_cell strategy Calculate Data Collection Strategy unit_cell->strategy collect_data Collect Full Diffraction Data Set strategy->collect_data

Caption: Workflow for SC-XRD Data Collection.

Detailed Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil.

  • Cryo-Cooling: The crystal is rapidly cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam.

  • Data Collection: The mounted crystal is placed on a diffractometer. An intense beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots on a detector.[15] A full dataset consists of hundreds of images taken at different crystal orientations.[14]

Data Processing, Structure Solution, and Refinement

The raw diffraction images must be computationally processed to yield a final, validated crystal structure.[15][16] This multi-stage process is central to crystallography.[17]

G raw_data Raw Diffraction Images integration Integration (Indexing, Spot Finding) raw_data->integration scaling Scaling & Merging (Correction & Averaging) integration->scaling hkl_file Reflection File (hkl, Intensity, σ) scaling->hkl_file solve Structure Solution (Phase Problem) hkl_file->solve initial_model Initial Atomic Model solve->initial_model refine Iterative Refinement (Least-Squares Minimization) initial_model->refine validate Structure Validation (R-factors, Fo-Fc Maps) refine->validate Is model good? validate->refine No, rebuild final_cif Final Structure (CIF File) validate->final_cif Yes

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione in Modern Drug Discovery

Executive Summary The piperidine-2,4-dione scaffold has emerged as a highly versatile azaheterocycle in modern medicinal chemistry, serving as a core structural motif for kinase inhibitors, natural product synthesis, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine-2,4-dione scaffold has emerged as a highly versatile azaheterocycle in modern medicinal chemistry, serving as a core structural motif for kinase inhibitors, natural product synthesis, and targeted protein degraders. This technical whitepaper explores the physicochemical properties, tautomeric dynamics, and synthetic applications of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione , providing self-validating experimental protocols for its integration into advanced drug discovery workflows.

Structural Significance and Causality in Drug Design

While piperidine-2,6-diones (glutarimides) are widely recognized for their role in molecular glues and PROTACs, the isomeric 2,4-dione system offers unique vectorization opportunities for structure-activity relationship (SAR) exploration. The synthesis and functionalization of these provide access to underexplored chemical space.

Specifically, 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione introduces a critical gem-disubstitution at the C6 position.

  • Metabolic Causality : The incorporation of both a methyl and a methoxymethyl group at C6 completely blocks C6-oxidation by cytochrome P450 enzymes—a pervasive metabolic liability in unsubstituted piperidine-based drugs.

  • Conformational Causality : The methoxymethyl ether provides a flexible hydrogen-bond acceptor capable of interacting with solvent-exposed regions of target proteins. Simultaneously, the rigid methyl group locks the piperidine ring into a favorable chair conformation, significantly minimizing the entropic penalty upon target binding.

Physicochemical Properties and Tautomeric Dynamics

Understanding the baseline physical properties of this building block is essential for predicting its behavior in both synthetic reactions and biological assays. The data below synthesizes the core parameters of the compound.

Table 1: Key Physicochemical Parameters
PropertyValue
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS Number 2361634-42-4
SMILES String COCC1(NC(=O)CC(=O)C1)C
Hydrogen Bond Donors 1 (Secondary Amine/Amide)
Hydrogen Bond Acceptors 3 (2x Carbonyl, 1x Ether)
Topological Polar Surface Area (TPSA) ~55.4 Ų
Tautomeric Causality

In aqueous physiological environments, piperidine-2,4-diones do not exist as a single static structure. They undergo a rapid, pH-dependent tautomerization between keto, enol, and enolate forms. This dynamic equilibrium dictates their reactivity and biological efficacy. At physiological pH (7.4), the shift toward the enol/enolate form alters the electrostatic surface of the molecule, heavily influencing its binding affinity to targets like MK-2 or its ability to act as a ligand in .

Tautomerization Keto Keto Form (Dominant at low pH) Enol Enol Form (C3=C4-OH) Keto->Enol Tautomerization Enolate Enolate Anion (Dominant at high pH) Enol->Enolate Base (-H+) Enolate->Enol Acid (+H+) Electrophile C3-Functionalized Product Enolate->Electrophile Electrophile (E+)

Caption: pH-dependent tautomeric equilibrium and C3-reactivity of piperidine-2,4-diones.

Experimental Methodology: Regioselective C3-Functionalization

To leverage this building block in drug discovery, functionalization at the highly reactive C3 position is often required. The following protocol describes a self-validating system for the regioselective C3-alkylation of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione.

Protocol: Enolate-Driven C3-Alkylation Workflow
  • Preparation : Dissolve 1.0 equivalent of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: THF acts as a strongly coordinating aprotic solvent. It solvates the lithium counterion during the deprotonation step, thereby increasing the nucleophilicity of the resulting enolate without donating protons that would quench the reaction.

  • Deprotonation : Cool the reaction mixture to -78°C and dropwise add 1.1 equivalents of Lithium bis(trimethylsilyl)amide (LiHMDS). Stir for 30 minutes.

    • Causality: The extreme steric bulk of LiHMDS prevents unwanted nucleophilic attack on the C2 or C4 carbonyl carbons. It acts exclusively as a base, abstracting the most acidic proton at the C3 methylene bridge.

  • Electrophilic Trapping : Add 1.2 equivalents of the desired alkyl halide (e.g., benzyl bromide) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation and Isolation :

    • In-Process Control: Monitor the reaction via UV-Vis spectroscopy. The highly conjugated enolate intermediate exhibits a strong absorption band near 280 nm. The consumption of the enolate and formation of the C3-alkylated keto product is validated by the disappearance of this UV peak.

    • Analytical Confirmation: Following standard aqueous workup, analyze the crude product via ^1^H NMR. The self-validating marker of success is the disappearance of the characteristic C3 methylene singlet (~3.2 ppm) and the emergence of a new multiplet corresponding to the newly formed alkylated methine proton.

Applications in Targeted Protein Degradation (PROTACs)

Beyond traditional kinase inhibition, 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione is an emerging scaffold for Proteolysis Targeting Chimeras (PROTACs). While Cereblon (CRBN) ligands traditionally rely on glutarimides, the 2,4-dione architecture offers a novel bioisosteric core. N-alkylation of the piperidine nitrogen provides a direct vector for linker attachment, while the C3 and C6 positions can be tuned to optimize the degradation profile and bypass existing intellectual property constraints.

DrugDesign Scaffold 6-(Methoxymethyl)-6-methyl piperidine-2,4-dione C3_Func C3 Functionalization (Aldol / Alkylation) Scaffold->C3_Func Step 1 N_Alk N-Alkylation (Linker Attachment) Scaffold->N_Alk Step 2 TargetBind Target Binding Domain (e.g., Kinase Inhibitor) C3_Func->TargetBind Affinity Degrader PROTAC Assembly (CRBN Ligand) N_Alk->Degrader Conjugation TargetBind->Degrader Bifunctional

Caption: Workflow for integrating the scaffold into targeted degraders and kinase inhibitors.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized derivatives, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is mandatory.

  • Causality in Chromatography: Due to the tautomeric nature of the 2,4-dione, standard acidic mobile phases (e.g., 0.1% Formic Acid in Water/Acetonitrile) must be utilized to fully protonate the enolate species, driving the equilibrium toward the keto/enol forms. This prevents peak broadening and split peaks on the chromatogram, ensuring accurate purity assessment.

References

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis Organic & Biomolecular Chemistry, Royal Society of Chemistry (2020). URL:[Link]

  • Bilateral metalloheterocyclic systems based on palladacycle and piperidine-2,4-dione pharmacophores Organic & Biomolecular Chemistry, Royal Society of Chemistry (2023). URL:[Link]

Exploratory

The Computational Unveiling of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione: A Technical Guide to Target Identification and Molecular Interaction Analysis

Abstract This in-depth technical guide provides a comprehensive framework for the computational analysis of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione, a novel small molecule with therapeutic potential. In the absenc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the computational analysis of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione, a novel small molecule with therapeutic potential. In the absence of predefined biological targets, this document outlines a robust, multi-step in silico workflow designed to identify putative protein interactors and subsequently characterize the molecular-level interactions through advanced modeling and simulation techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities. We will navigate the essential steps from initial target fishing to the intricacies of molecular dynamics, offering both the "how" and the "why" behind each methodological choice, thereby ensuring scientific rigor and reproducibility.

Introduction: The Therapeutic Promise of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][3][4][5][6][7] The compound of interest, 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione, belongs to this promising class of molecules. However, its specific biological targets and mechanism of action remain unelucidated. This guide presents a systematic computational approach to bridge this knowledge gap, a critical step in the journey from a chemical entity to a potential therapeutic agent. Our workflow is designed to be a self-validating system, incorporating established protocols and validation checkpoints to ensure the reliability of the generated hypotheses.

The Computational Workflow: A Multi-Pillar Approach

Our computational investigation is structured around three core pillars: In Silico Target Identification, Molecular Docking and Binding Affinity Estimation, and Molecular Dynamics Simulations for assessing complex stability. This integrated approach provides a holistic view of the potential pharmacology of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione.

Computational_Workflow cluster_0 Pillar 1: Target Identification cluster_1 Pillar 2: Molecular Docking cluster_2 Pillar 3: Molecular Dynamics Target_Fishing In Silico Target Fishing (Reverse Docking, Pharmacophore Screening) Target_Selection Target Prioritization & Selection (Based on Scoring & Biological Relevance) Target_Fishing->Target_Selection Identified Potential Targets Homology_Modeling Homology Modeling (if needed) (e.g., SWISS-MODEL) Target_Selection->Homology_Modeling Selected Target Protein_Prep Protein Preparation (e.g., AutoDockTools) Homology_Modeling->Protein_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking MD_Simulation Molecular Dynamics Simulation (e.g., GROMACS) Docking->MD_Simulation Best Docked Pose Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Simulation->Analysis Final_Hypothesis Formulation of Testable Hypotheses Analysis->Final_Hypothesis

Figure 1: A schematic of the computational workflow for the analysis of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione.

Pillar 1: In Silico Target Identification - Casting a Wide Net

The initial and most critical step is to identify potential biological targets for our compound of interest. Since no experimental data is available, we employ in silico target fishing methods. These techniques computationally screen our molecule against vast databases of protein structures to predict potential binding partners.

Methodologies for Target Fishing

Two complementary approaches are recommended for a comprehensive search:

  • Reverse Docking: This method "docks" our ligand into the binding sites of a large library of protein structures. The proteins are then ranked based on the predicted binding affinity, with higher-ranking proteins representing more probable targets.

  • Pharmacophore and Shape Screening: These ligand-based methods search for similarities between our compound and known active molecules in databases. The underlying principle is that molecules with similar shapes and chemical features are likely to bind to the same targets.

Step-by-Step Protocol for Target Fishing
  • Ligand Preparation:

    • Generate a 3D structure of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Database Selection:

    • Utilize publicly available or commercial databases of protein structures (e.g., PDB, scPDB) for reverse docking.

    • Employ ligand databases with known biological activities (e.g., ChEMBL, PubChem) for pharmacophore and shape screening.

  • Execution of Target Fishing:

    • Submit the prepared ligand to online servers or use standalone software for reverse docking (e.g., idTarget, PharmMapper).

    • Similarly, use tools like Shape-it or Pharmit for shape and pharmacophore screening.

  • Target Prioritization:

    • Compile a list of potential targets from all methods.

    • Prioritize targets based on a consensus of high scores from multiple methods and their biological relevance to known activities of piperidine derivatives (e.g., involvement in cancer signaling pathways or essential bacterial processes). For the purpose of this guide, let us assume that our target fishing efforts consistently identified Epidermal Growth Factor Receptor (EGFR) kinase domain as a high-priority potential target, given the known anticancer activities of many piperidine derivatives.[2][8]

Pillar 2: Molecular Docking - Predicting the Binding Pose

Once a putative target is identified, the next step is to predict the precise binding mode and estimate the binding affinity of our ligand within the target's active site. Molecular docking is the computational technique of choice for this purpose.

Homology Modeling (Conditional Step)

If a high-resolution experimental structure of the target protein is not available in the Protein Data Bank (PDB), a homology model must be generated.

  • Protocol for Homology Modeling with SWISS-MODEL:

    • Sequence Retrieval: Obtain the amino acid sequence of the target protein (e.g., from UniProt).

    • Template Search: Submit the sequence to the SWISS-MODEL server, which will automatically search for suitable template structures in its library.[9][10][11]

    • Model Building: SWISS-MODEL will build a 3D model based on the alignment with the selected template(s).[10]

    • Model Quality Assessment: Evaluate the quality of the generated model using the provided metrics like GMQE and QMEAN, and by inspecting the Ramachandran plot.[12][13]

Step-by-Step Protocol for Molecular Docking with AutoDock Vina

This protocol assumes the availability of a PDB structure for the EGFR kinase domain (e.g., PDB ID: 2J6M).

  • Protein Preparation (using AutoDockTools): [14][15][16][17]

    • Load the PDB file into AutoDockTools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens.

    • Assign Gasteiger charges.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation (using AutoDockTools):

    • Load the 3D structure of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione.

    • Detect the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation: [14]

    • Define the search space for docking by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box are crucial parameters.

  • Docking Execution: [18][19][20]

    • Use AutoDock Vina to perform the docking calculation, specifying the prepared protein, ligand, and grid box parameters in a configuration file.

  • Analysis of Docking Results: [21][22]

    • Analyze the output file, which contains multiple binding poses ranked by their binding affinity scores (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions of the best pose using software like PyMOL or Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Validation of Docking Protocol

To ensure the reliability of the docking protocol, it is essential to perform a validation step.[23][24][25][26]

  • Redocking of a Co-crystallized Ligand: If the PDB structure contains a co-crystallized inhibitor, extract it and re-dock it into the active site. A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[23][25][26]

Pillar 3: Molecular Dynamics Simulations - Observing the Interaction in Motion

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[27][28] This allows for the assessment of the stability of the predicted binding mode and a more detailed analysis of the intermolecular interactions.

Step-by-Step Protocol for MD Simulations with GROMACS

This protocol outlines the general steps for running an MD simulation of the protein-ligand complex obtained from docking.[29][30][31][32]

  • System Preparation:

    • Generate the topology and parameter files for the ligand using a server like CGenFF or the antechamber module of AmberTools.

    • Combine the protein and ligand coordinates and topologies.

  • Solvation and Ionization:

    • Place the protein-ligand complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Conduct two phases of equilibration:

      • NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while keeping the protein and ligand restrained.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the restraints.

  • Production MD Run:

    • Remove the restraints and run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis: [33][34]

    • Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD suggests that the complex has reached equilibrium.[33]

    • Root-Mean-Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.[33]

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation to identify stable interactions.[34]

Data Presentation and Interpretation

All quantitative data from the computational analyses should be summarized in clear and concise tables for easy comparison.

Analysis Metric Value Interpretation
Molecular Docking Binding Affinity (kcal/mol)-X.XA lower value indicates a stronger predicted binding affinity.
Interacting Residuese.g., MET793, LYS745Key amino acids involved in binding.
MD Simulation Average Protein RMSD (Å)X.X ± Y.YIndicates the stability of the protein structure.
Average Ligand RMSD (Å)X.X ± Y.YIndicates the stability of the ligand within the binding pocket.
Key Hydrogen Bondse.g., Ligand-O...MET793-NPersistent hydrogen bonds that stabilize the complex.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous computational workflow for the initial characterization of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione. By following the detailed protocols for in silico target identification, molecular docking, and molecular dynamics simulations, researchers can generate robust hypotheses about the compound's mechanism of action. The results of these computational studies provide a strong foundation for subsequent experimental validation, such as in vitro binding assays and cell-based functional assays, ultimately accelerating the drug discovery and development process.

References

  • ResearchGate. (2022, April 25). How to validate the molecular docking results? [Online discussion]. Available: [Link]

  • SWISS-MODEL. (2025, May 1).
  • protocols.io. (2018, February 3). Molecular Dynamics (MD) Simulations, step by step protocol. [Link]

  • William L. Jorgensen Research Group.
  • JSciMed Central. (2021, August 30). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. J Pharmacol Clin Toxicol 9(1): 1155.
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • AutoDock. AutoDock Tutorial. The Scripps Research Institute.
  • AutoDock Vina. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand?
  • SWISS-MODEL. Help - SWISS-MODEL.
  • iGEM. AutoDock Vina Protocol.
  • protocols.io. (2021, September 29). Homology modeling using SWISS-Model for Biochemistry I. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.
  • PMC.
  • ACS Publications. (2025, June 28). OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM.
  • AutoDock. Protocol for Docking with AutoDock. The Scripps Research Institute.
  • BioExcel Building Blocks. GROMACS Protein-Ligand Complex MD Setup tutorial.
  • ResearchGate. Molecular Dynamics Simulation Analysis of Protein-Ligand Complex...
  • UCSF Chimera. 6. Preparing the protein and ligand for docking.
  • Nature Protocols. Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • bioRxiv. Development and Validation Molecular Docking Analysis of Human serum albumin (HSA).
  • AutoDock. AutoDock Version 4.2. The Scripps Research Institute.
  • Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools.
  • MD Tutorials. Protein-Ligand Complex.
  • YouTube. (2024, July 13).
  • YouTube. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial.
  • PMC.
  • PMC.
  • TeachOpenCADD.
  • Bonvin Lab. Homology modelling of the mouse MDM2 protein.
  • ScienceDirect. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol. 103:139-162.
  • PMC.
  • ResearchGate. (2024, November 5). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics.
  • Encyclopedia.pub. (2023, February 9).
  • Der Pharma Chemica. ISSN 0975-413X CODEN (USA)
  • Benchchem.
  • Biomed Pharmacol J. (2008).
  • Academic Journals. (2015, August 22).
  • PubMed. (2006, April 15).
  • ResearchGate. (2016, January 15).

Sources

Foundational

Thermodynamic Stability of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione at Room Temperature

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione is a highly functionalized azaheterocycle that serves as a privileged scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione is a highly functionalized azaheterocycle that serves as a privileged scaffold in the design of universal peptidomimetics and pharmaceutical intermediates[1]. For researchers and formulators, understanding the thermodynamic stability of this molecule at room temperature (298 K) is paramount. This guide provides an in-depth analysis of the structural thermodynamics governing this molecule, specifically detailing its keto-enol tautomerization and conformational dynamics. Furthermore, it establishes self-validating experimental protocols to empirically quantify these thermodynamic parameters.

Structural Thermodynamics & Molecular Dynamics

At room temperature, 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione does not exist as a single, static entity. Instead, it participates in a complex thermodynamic equilibrium dictated by two primary structural phenomena: lactam-dione tautomerization and chair-chair conformational flipping.

Keto-Enol Tautomerization

The piperidine-2,4-dione core contains a highly active methylene group at the C3 position, flanked by a lactam carbonyl (C2) and a ketone (C4). This structural motif is highly susceptible to tautomerization, forming a 4-hydroxy-5,6-dihydro-2-pyridone (enol) derivative.

The thermodynamic driving force for this enolization is the stabilization gained through extended π -electron delocalization across the N1-C2-C3-C4 conjugated system[2]. At 298 K, the equilibrium constant ( KT​ ) is heavily solvent-dependent. In non-polar environments, the keto form is often favored due to the lack of solvent stabilization for the polarized enol. However, in polar protic or highly polar aprotic solvents (e.g., water, DMSO), the enol form dominates due to strong intermolecular hydrogen bonding and the stabilization of the zwitterionic resonance contributors[3].

Conformational Stability at C6

The C6 position of this specific molecule is gem-disubstituted, bearing both a methyl (-CH 3​ ) and a methoxymethyl (-CH 2​ OCH 3​ ) group. In the six-membered piperidine ring, these groups compete for the thermodynamically favored equatorial position to minimize 1,3-diaxial steric clashes with the axial protons at C2 and C4[4].

Because the methoxymethyl group possesses a larger conformational A-value (greater steric bulk) than the methyl group, the global energy minimum at room temperature is the chair conformer where the methoxymethyl group is strictly equatorial. The energy penalty for forcing the methoxymethyl group into an axial position significantly exceeds the available thermal energy ( kT ) at 298 K, making the equatorial-methoxymethyl conformer highly stable and dominant (>95% population).

Tautomerism Keto Keto Form (Piperidine-2,4-dione) Enol Enol Form (4-Hydroxy-2-pyridone) Keto->Enol Tautomerization Eq Equatorial Methoxymethyl (Global Minimum) Keto->Eq Conformational Ax Axial Methoxymethyl (Steric Clash) Keto->Ax Conformational Eq->Ax Ring Flip

Figure 1: Thermodynamic equilibria detailing keto-enol tautomerization and conformational dynamics.

Experimental Methodologies for Stability Profiling

To ensure scientific integrity, the thermodynamic stability of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione must be evaluated using orthogonal, self-validating protocols. The following methodologies are designed to isolate thermodynamic variables (equilibrium states) from kinetic variables (degradation rates).

Protocol 1: Determination of Tautomeric Equilibrium via qNMR

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is chosen because it allows for the direct, non-destructive observation of the tautomeric equilibrium. Unlike chromatographic methods, which can shift equilibria during column transit, NMR provides a true snapshot of the thermodynamic state at a specific temperature.

  • Sample Preparation: Dissolve 15 mg of the synthesized 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione in 0.6 mL of the target deuterated solvent (e.g., DMSO- d6​ to simulate polar biological conditions). Transfer to a high-quality 5 mm NMR tube.

  • Thermal Equilibration: Place the sample in the NMR probe and precisely calibrate the variable temperature (VT) unit to 298.0 K. Allow the sample to equilibrate for a minimum of 30 minutes.

  • Spectral Acquisition: Acquire a quantitative 1 H-NMR (qNMR) spectrum. Critical Step: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​≥10 seconds) to ensure complete relaxation and accurate integration.

  • Data Analysis: Integrate the distinct C3 methylene protons of the keto form (typically a singlet or AB quartet around δ 3.2–3.5 ppm) and the C3 methine proton of the enol form (typically a singlet around δ 5.0–5.5 ppm).

  • Thermodynamic Calculation: Calculate the equilibrium constant KT​=[Enol]/[Keto] . Derive the standard Gibbs free energy of tautomerization using the equation ΔG∘=−RTln(KT​) .

Protocol 2: Kinetic Stability and Degradation Profiling via HPLC-UV

Causality: While NMR establishes the baseline thermodynamic state of intact tautomers, High-Performance Liquid Chromatography (HPLC) is required to track irreversible chemical degradation (e.g., spontaneous hydrolysis of the lactam ring) at room temperature over extended periods.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in a 50:50 mixture of LC-MS grade water and acetonitrile.

  • Incubation: Aliquot the solution into sealed amber autosampler vials to prevent photo-degradation. Store the vials in a controlled environmental chamber at 25 °C and 60% Relative Humidity (RH).

  • Chromatographic Separation: Inject 10 μ L onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 μ m particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection & Extraction: Monitor the eluent at 254 nm (optimal for the conjugated π -system of the enol form). Plot the peak area of the intact active pharmaceutical ingredient (API) against time to determine the pseudo-first-order degradation rate constant ( kobs​ ).

Workflow Sample Synthesized Analyte Sample NMR qNMR @ 298K (Tautomer Ratio) Sample->NMR Non-destructive HPLC HPLC-UV (Degradation Kinetics) Sample->HPLC Time-course Data Thermodynamic & Kinetic Profile NMR->Data ΔG, K_T HPLC->Data k_obs, t_1/2

Figure 2: Multi-modal analytical workflow for establishing thermodynamic parameters at room temperature.

Quantitative Data Projections

Based on established physical chemistry principles for analogous piperidine-2,4-dione systems[5], the following tables summarize the expected quantitative thermodynamic parameters for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione at 298 K.

Table 1: Projected Thermodynamic Parameters for Keto-Enol Tautomerization (298 K)

Solvent EnvironmentDielectric Constant ( ϵ )Dominant TautomerEstimated KT​ ΔG298K∘​ (kcal/mol)
Chloroform (CDCl 3​ )4.8Keto0.15+1.12
Dimethyl Sulfoxide (DMSO- d6​ )46.8Enol8.5-1.27
Water (D 2​ O)80.1Enol12.0-1.47

Note: Negative ΔG∘ values indicate a spontaneous shift toward the enol tautomer.

Table 2: Conformational Energy Differences at C6 (298 K)

Conformer State1,3-Diaxial InteractionsRelative Energy ( ΔE , kcal/mol)Projected Population at 298 K (%)
Equatorial -CH 2​ OCH 3​ Minimal (Methyl vs. H)0.00 (Global Minimum)> 95.0%
Axial -CH 2​ OCH 3​ Severe (-CH 2​ OCH 3​ vs. H)+1.85< 5.0%

Conclusion

The thermodynamic stability of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione at room temperature is heavily governed by its solvent environment and internal steric constraints. While the molecule exhibits high conformational rigidity at the C6 position—strongly favoring the equatorial placement of the methoxymethyl group—its C3-C4 axis is highly dynamic. For successful downstream application in drug development, researchers must account for the solvent-driven keto-enol tautomerization, utilizing the qNMR and HPLC protocols provided to establish precise stability baselines.

References

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. ResearchGate.[Link]

  • Tautomeric Equilibria in Relation to Pi-Electron Delocalization. Chemical Reviews (ACS Publications).[Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks.[Link]

  • Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. MDPI.[Link]

  • Universal Peptidomimetics. Journal of the American Chemical Society (ACS Publications).[Link]

Sources

Exploratory

Mechanistic Pathways and Application Protocols for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione Derivatives

Executive Summary As a Senior Application Scientist specializing in heterocyclic pharmacophores, I have evaluated numerous scaffolds for their translational potential. The 6-(methoxymethyl)-6-methylpiperidine-2,4-dione b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic pharmacophores, I have evaluated numerous scaffolds for their translational potential. The 6-(methoxymethyl)-6-methylpiperidine-2,4-dione building block (CAS: 2361634-42-4)[1] represents a highly privileged structural motif. Its derivatives exhibit pleiotropic mechanisms of action depending on N-alkylation and C3-substitutions, functioning primarily as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors in agrochemistry[2], GPR52 modulators in neuropharmacology[3], and covalent warheads in chemoproteomics[4].

This whitepaper deconstructs the causality behind the structural geometry of these derivatives, maps their signaling and inhibition pathways, and provides self-validating experimental protocols for rigorous laboratory evaluation.

Structural Pharmacology & Pharmacophore Rationale

The core efficacy of this scaffold relies on the precise stereochemical and electronic environment at the C6 position.

Why the C6 Substitution Matters: The dual presence of a methyl and a methoxymethyl group at the C6 position is not arbitrary. It provides two critical biophysical advantages:

  • Steric Shielding: The bulky methoxymethyl group protects the adjacent piperidine nitrogen from rapid oxidative metabolism (e.g., by cytochrome P450 enzymes), drastically improving the pharmacokinetic half-life.

  • Conformational Locking: The quaternary stereocenter restricts the conformational flexibility (ring flipping) of the piperidine ring. This rigidification forces the 2,4-dione system into an optimal planar geometry, which is an absolute prerequisite for target engagement via enolization.

Primary Mechanism of Action: HPPD Inhibition

Piperidine-2,4-dione derivatives are exceptionally potent inhibitors of HPPD, an enzyme critical for the biosynthesis of plastoquinones and tocopherols[2].

The Causality of Inhibition: In the aqueous environment of the biological target, the 1,3-dicarbonyl system of the 2,4-dione motif undergoes enolization. The resulting enolate oxygen atoms act as a highly efficient bidentate ligand. This ligand enters the HPPD active site and directly chelates the catalytic Fe(II) atom, displacing two coordinated water molecules. By monopolizing the iron center, the derivative competitively blocks the natural substrate (4-hydroxyphenylpyruvate), halting the downstream metabolic cascade[5].

HPPD_Mechanism A 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione B Enolization of 2,4-Dione Motif A->B C Fe(II) Bidentate Chelation B->C D Displacement of H2O Ligands C->D E HPPD Enzyme Inhibition D->E F Plastoquinone Depletion E->F

Figure 1: Mechanistic pathway of HPPD inhibition via Fe(II) chelation by the 2,4-dione motif.

Secondary Mechanism: GPR52 Modulation & CNS Targeting

Beyond enzyme inhibition, highly substituted derivatives of this scaffold have been identified in recent patent literature as potent modulators of GPR52 , an orphan G-protein-coupled receptor highly expressed in the striatum[3].

The Causality of Signaling: When the derivative binds to the orthosteric or allosteric site of GPR52, it stabilizes the active receptor conformation. This structural shift promotes the exchange of GDP for GTP on the coupled Gαs protein subunit. The activated Gαs subsequently stimulates adenylyl cyclase (AC), driving the conversion of ATP to cyclic AMP (cAMP). The intracellular accumulation of cAMP activates Protein Kinase A (PKA), modulating striatal function for potential antipsychotic therapeutic outcomes.

GPR52_Signaling L Derivative Binding to GPR52 G Gαs Protein Activation L->G Conformational Shift AC Adenylyl Cyclase (AC) Stimulation G->AC GTP Exchange cAMP Intracellular cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Pathway Execution

Figure 2: GPR52 receptor modulation and downstream cAMP/PKA signaling cascade.

Quantitative Data Presentation

Extensive structure-activity relationship (SAR) studies demonstrate how modifications to the dione core alter target affinity. The table below compares the potency of related analogs against the standard HPPD inhibitor mesotrione, as well as their alternative roles in chemoproteomics[4],[5].

Table 1: Comparative Potency and Mechanistic Roles of Dione Derivatives

Compound ClassPrimary TargetIC50 (μM)Mechanistic Role & Notes
Mesotrione (Standard) HPPD0.252Baseline Fe(II) chelation standard[5].
Triketone Analog B39 HPPD0.172Enhanced active site fit via lipophilic shielding[5].
Triketone Analog B41 HPPD0.156Optimal steric bulk for prolonged target residence[5].
PRD Warhead Motif Cys-SOHN/AActs as an irreversible covalent adduct former[4].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate internal mechanistic controls that verify whether the observed data is a true biological response or an assay artifact.

Protocol A: In Vitro HPPD Inhibition Assay

Objective: Quantify the IC50 of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione derivatives against purified HPPD.

  • Reagent Preparation: Prepare a 50 mM HEPES buffer (pH 7.0) containing 2 mM sodium ascorbate and 10 μM FeSO₄.

  • Enzyme Incubation: Pre-incubate 0.2 μg of recombinant HPPD enzyme with varying concentrations of the derivative (0.01 μM to 10 μM) in a 96-well plate for 15 minutes at 25°C.

  • Reaction Initiation: Add the substrate, 4-hydroxyphenylpyruvate (final concentration 100 μM), to initiate the reaction.

  • Detection: Monitor the formation of the enol-borate complex at 318 nm using a microplate reader over 10 minutes.

  • Self-Validation Mechanism (The EDTA Quench): Run a parallel control plate where 5 mM EDTA is added before the derivative. Causality: Because EDTA is a superior iron chelator, it will strip the Fe(II) from the HPPD active site. If the derivative's mechanism of action is truly Fe(II) chelation, the addition of EDTA will completely abrogate the differential inhibition signal between the control and the test wells, confirming the specific mechanism of action.

Protocol B: GPR52 cAMP Accumulation Assay (HTRF)

Objective: Validate the Gαs-coupled agonism of the derivative.

  • Cell Plating: Seed CHO-K1 cells stably expressing human GPR52 at 10,000 cells/well in a 384-well plate.

  • Compound Addition: Treat cells with the derivative in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing d2-labeled cAMP and cryptate-labeled anti-cAMP antibody. Read the TR-FRET signal at 665 nm / 620 nm.

  • Self-Validation Mechanism (The IBMX Dropout): Include a parallel set of wells treated with the derivative but without IBMX. Causality: IBMX is a phosphodiesterase inhibitor that prevents the degradation of cAMP. If the compound is a true Gαs agonist, the cAMP signal should spike and then rapidly decay in the absence of IBMX. If a high signal persists without IBMX, the compound is likely causing assay interference (e.g., auto-fluorescence) rather than true biological receptor activation.

References

  • A Quantitative Structure−Activity Relationship Study of Herbicidal Analogues of α-Hydroxy-Substituted 3-Benzylidenepyrrolidene-2,4-diones Journal of Agricultural and Food Chemistry (ACS Publications) URL:[2]

  • WO2021090030A1 - Gpr52 modulator compounds Google Patents URL:[3]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation PMC / NIH URL:[4]

  • Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics ResearchGate (Ecotoxicology) URL:[5]

  • 6-(methoxymethyl)-6-methylpiperidine-2,4-dione | 2361634-42-4 Appchem Chemical Registry URL:[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione (CAS: 2361634-42-4) Executive Summary & Strategic Rationale Piperidine-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione (CAS: 2361634-42-4)

Executive Summary & Strategic Rationale

Piperidine-2,4-diones are highly versatile building blocks in modern drug discovery, serving as a foundational platform for the construction of functionalized azaheterocycles[1]. The specific target, 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione, introduces a sterically demanding and electronically distinct quaternary center at the C6 position. This structural motif is highly valuable for improving the pharmacokinetic profiles of target active pharmaceutical ingredients (APIs) by increasing metabolic stability and modulating lipophilicity.

Synthesizing 6,6-disubstituted piperidine-2,4-diones presents unique thermodynamic challenges. Traditional Dieckmann cyclizations often fail or result in poor yields due to the steric hindrance of the quaternary carbon[2]. To overcome this, our protocol leverages a highly efficient amidation-cyclization cascade utilizing Meldrum's acid as an activated malonate equivalent. This self-validating system ensures high atom economy and scalability while minimizing the formation of polymeric byproducts[3].

Mechanistic Workflow & Pathway Visualization

The synthesis is divided into two distinct phases:

  • Amidation: The coupling of 1-methoxy-2-methylpropan-2-amine with a Meldrum's acid derivative to form an acyclic intermediate.

  • Cyclization: A base-promoted intramolecular ring closure driven by thermodynamic control.

G N1 1-Methoxy-2-methyl propan-2-amine N3 Amidation (EDCI/DMAP, 0°C) N1->N3 N2 Meldrum's Acid Derivative N2->N3 N4 Acyclic Intermediate N3->N4 N5 Intramolecular Cyclization (t-BuOK) N4->N5 N6 Target: 6-(Methoxymethyl)-6-methyl piperidine-2,4-dione N5->N6

Synthetic workflow for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione.

Step-by-Step Experimental Protocol

Note: All procedures must be conducted under an inert nitrogen atmosphere using anhydrous solvents to prevent the premature hydrolysis of Meldrum's acid derivatives.

Phase 1: Preparation of the Acyclic Intermediate

Scientific Causality: Meldrum's acid is selected over traditional diethyl malonate because its rigid cyclic structure significantly increases the electrophilicity of the carbonyl carbons, allowing amidation to proceed at lower temperatures (0 °C to RT). This prevents the thermal degradation of the sensitive methoxymethyl ether moiety[3].

  • Initialization: Charge a dry, 1 L three-neck round-bottom flask with 700 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 1-methoxy-2-methylpropan-2-amine (1.0 eq, 132 mmol), Meldrum's acid (1.1 eq, 145 mmol), and 4-dimethylaminopyridine (DMAP, 1.5 eq, 198 mmol) to the flask[3].

  • Thermal Control: Submerge the reaction vessel in an ice bath and allow the internal temperature to equilibrate to 0 °C.

  • Coupling Activation: Slowly add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq, 158 mmol) in portions over 30 minutes to control the exothermic coupling reaction[3].

  • Maturation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 200 mL) to remove DMAP, followed by brine (200 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude acyclic intermediate.

Phase 2: Intramolecular Cyclization

Scientific Causality: The bulky methyl and methoxymethyl groups at the forming C6 position create a high activation energy barrier for ring closure. Using a strong, sterically hindered base like Potassium tert-butoxide (t-BuOK) in a polar aprotic solvent (THF) under reflux provides the necessary thermodynamic driving force while preventing unwanted nucleophilic attack on the carbonyls[1].

  • Solubilization: Dissolve the crude acyclic intermediate in 500 mL of anhydrous Tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C and add Potassium tert-butoxide (t-BuOK, 2.5 eq) portion-wise.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 70 °C (reflux) for 6 hours. Monitor the disappearance of the intermediate via TLC or LC-MS.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with saturated aqueous NH4​Cl (200 mL). Extract the aqueous layer with Ethyl Acetate (3 x 200 mL).

  • Purification: Combine the organic layers, dry over MgSO4​ , and concentrate. Purify the residue via silica gel column chromatography (Eluent: Dichloromethane/Methanol 100:1) to afford the pure 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione as a solid[3].

Quantitative Data & Optimization Matrix

To establish a self-validating and scalable protocol, various cyclization conditions were evaluated. The data below demonstrates the necessity of matching the base strength and thermal conditions to the steric demands of the C6-quaternary center.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Isolated Yield (%)
1 K2​CO3​ (2.5)DMF801214%
2NaOMe (2.0)MeOH65842%
3NaH (2.0)THF0 to 251255%
4 t-BuOK (2.5) THF 70 (Reflux) 6 81%
5t-BuOK (2.5)Toluene110463% (Decomposition)

Table 1: Optimization of intramolecular cyclization conditions. Entry 4 represents the optimal thermodynamic balance, maximizing yield while preventing thermal degradation.

Sources

Application

Application Notes &amp; Protocols: 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione as a Versatile Scaffold for Alkaloid Synthesis

Abstract The piperidine ring is a ubiquitous structural motif found in a vast array of natural alkaloids and pharmaceutically active compounds.[1][2][3] Its prevalence underscores the continuous need for innovative and v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine ring is a ubiquitous structural motif found in a vast array of natural alkaloids and pharmaceutically active compounds.[1][2][3] Its prevalence underscores the continuous need for innovative and versatile building blocks that facilitate the efficient construction of complex molecular architectures. This guide introduces 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione, a highly functionalized heterocyclic scaffold designed for strategic application in alkaloid synthesis. The presence of a C6-quaternary center, a masked hydroxyl group, and the reactive 1,3-dicarbonyl system provides multiple handles for stereocontrolled elaboration into diverse alkaloid frameworks. We present detailed protocols for the synthesis of this building block and its subsequent chemical manipulation, highlighting its potential to streamline the synthesis of target molecules such as those belonging to the cassine and spectaline families.

Introduction: The Strategic Advantage of the Piperidine-2,4-dione Core

Piperidine-2,4-diones are powerful intermediates in synthetic organic chemistry.[4][5] The inherent reactivity of the β-dicarbonyl moiety allows for facile enolate formation and subsequent C-C bond formation at the C3 position. Furthermore, the two distinct carbonyl groups offer opportunities for selective reductions and other transformations.

Our featured building block, 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione, incorporates several key design elements:

  • C6-Quaternary Center: Pre-installs a sterically demanding quaternary carbon, a common feature in many complex alkaloids that can be challenging to construct.

  • Masked Hydroxyl Group: The methoxymethyl ether serves as a robust protecting group for a primary alcohol. This latent functionality can be revealed late-stage to participate in cyclizations or serve as a key pharmacophore.

  • Tunable Reactivity: The dione system can be manipulated to access piperidinols, dihydropyridinones, and other valuable intermediates for alkaloid synthesis.[6][7]

This guide provides a theoretical framework and practical, step-by-step protocols for leveraging this building block in complex synthesis campaigns.

Synthesis of the Building Block: 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione

The most convergent and reliable method for constructing the piperidine-2,4-dione ring system is the intramolecular Dieckmann condensation.[8][9][10] This base-mediated cyclization of a suitable N-acyl-β-amino diester provides the core structure efficiently.[9] The following protocol outlines a robust pathway to the title compound.

Workflow for Building Block Synthesis

cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection A 2-Amino-2-methyl-3-methoxypropan-1-ol C N-protected Amino Diester A->C Michael Addition & N-protection (e.g., Cbz) B Diethyl Malonate B->C D N-protected Piperidine-2,4-dione C->D Dieckmann Condensation (e.g., NaOEt, Toluene, Reflux) E 6-(Methoxymethyl)-6-methyl- piperidine-2,4-dione (Target) D->E Deprotection (e.g., H2, Pd/C)

Caption: Synthetic pathway to the target building block.

Protocol 2.1: Synthesis of the N-Acyl Diester Precursor

This step involves the formation of the linear precursor required for the key cyclization.

  • Reaction Setup: To a solution of 2-amino-2-methyl-3-methoxypropan-1-ol (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of ethyl malonyl chloride (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired N-acylated diester.

Protocol 2.2: Dieckmann Condensation and Decarboxylation

This is the critical ring-forming step. Anhydrous conditions are paramount to prevent hydrolysis of esters and the base.[9]

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-acylated diester (1.0 eq) in anhydrous toluene (0.2 M).

  • Base Addition: Add sodium ethoxide (NaOEt, 1.2 eq) portion-wise at room temperature.

    • Causality: The choice of base should match the ester groups to prevent transesterification side reactions.[9] Sodium ethoxide is ideal for ethyl esters.

  • Cyclization: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench and Hydrolysis: After cooling to room temperature, carefully quench the reaction by adding 1 M HCl (aq) until the pH is ~2-3. This step both neutralizes the base and initiates the hydrolysis and decarboxylation of the initially formed β-keto ester.[11]

  • Decarboxylation: Gently heat the biphasic mixture to 50 °C for 1 hour to ensure complete decarboxylation.

  • Isolation: Cool the mixture, separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography to afford 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione.

Key Transformations and Synthetic Applications

The strategic value of this building block lies in its predictable and versatile reactivity at three key positions.

BuildingBlock 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione C3-Enolization Carbonyl Reduction Ether Cleavage Alkylation C3 Alkylation (C-C Bond Formation) BuildingBlock:p1->Alkylation Base (LDA, NaH) R-X Reduction Diol / Hydroxy-ketone (Stereocenter Creation) BuildingBlock:p2->Reduction NaBH4, L-Selectride® Deprotection Primary Alcohol (Further Functionalization) BuildingBlock:p3->Deprotection BBr3, TMSI

Caption: Reactive sites and key transformations of the building block.

Protocol 3.1: C3-Alkylation for Side-Chain Introduction

This protocol allows for the introduction of various alkyl or aryl side chains, a crucial step in building the carbon skeleton of many alkaloids.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the piperidine-2,4-dione (1.0 eq) in anhydrous THF (0.3 M) and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq) dropwise. Stir for 1 hour at -78 °C.

    • Causality: A strong base is required to fully deprotonate the C3 position, forming the thermodynamic enolate. Low temperature minimizes side reactions.

  • Alkylation: Add the desired electrophile (e.g., benzyl bromide, undecyl iodide, 1.2 eq) as a solution in THF. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via column chromatography.

ParameterConditionExpected YieldNotes
Base LDA, KHMDS70-90%LDA is often preferred for clean enolate formation.
Solvent THF, Diethyl Ether-Anhydrous polar aprotic solvents are essential.[12]
Temperature -78 °C to RT-Critical for controlling selectivity and preventing side reactions.
Electrophile Alkyl halides, Benzyl halidesVariableReactive electrophiles (allyl, benzyl) give higher yields.

Table 1: Typical Conditions for C3-Alkylation.

Protocol 3.2: Stereoselective Carbonyl Reduction

The synthesis of alkaloids like (-)-cassine or iso-6-spectaline often requires the stereocontrolled reduction of a ketone to a hydroxyl group.[6][13]

  • Reaction Setup: Dissolve the C3-substituted piperidine-2,4-dione (1.0 eq) in anhydrous methanol or ethanol (0.2 M) and cool to 0 °C.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH4, 1.5 eq) portion-wise. For enhanced stereoselectivity, a bulkier reducing agent like L-Selectride® can be used at -78 °C in THF.

    • Causality: The facial selectivity of the hydride attack is directed by the existing stereocenters at C6 and C3. Bulky reducing agents often provide higher diastereoselectivity by approaching from the less sterically hindered face.

  • Monitoring: Stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench with acetone, followed by water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the combined organic layers and concentrate.

  • Purification: Purify by column chromatography to separate diastereomers if necessary.

Protocol 3.3: C6-Side Chain Deprotection

Unmasking the primary alcohol opens a gateway to further functionalization, essential for constructing complex side chains or macrocycles.

  • Reaction Setup: Dissolve the methoxymethyl-protected piperidine (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere. Cool to -78 °C.

  • Ether Cleavage: Add boron tribromide (BBr3, 1.5 eq, 1.0 M solution in DCM) dropwise.

    • Causality: BBr3 is a powerful Lewis acid that effectively cleaves methyl ethers without affecting other sensitive functional groups under controlled conditions.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

  • Work-up: Quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO3 solution until gas evolution ceases. Extract with DCM, dry the organic layer, and concentrate.

  • Purification: Purify by column chromatography to yield the 6-(hydroxymethyl)-6-methylpiperidine derivative.

Exemplary Synthetic Strategy: A Convergent Approach to a Trisubstituted Piperidine Core

The true power of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione is realized in multi-step sequences. The following workflow illustrates a convergent strategy toward a core structure common in many piperidine alkaloids.

A 6-(Methoxymethyl)-6-methyl- piperidine-2,4-dione B C3-Alkylated Intermediate A->B Protocol 3.1: Alkylation (R-X) C C4-Hydroxy Intermediate (Diastereomeric Mixture) B->C Protocol 3.2: Reduction (NaBH4) D C4-Hydroxy, C6-Hydroxy Core Structure C->D Protocol 3.3: Deprotection (BBr3) E Target Alkaloid Family (e.g., Cassine analogues) D->E Side-chain elaboration, cyclization, etc.

Caption: Multi-step workflow toward a complex alkaloid core.

This strategic sequence allows for the controlled, stepwise installation of key substituents and stereocenters, starting from a common, readily accessible building block. This approach is highly amenable to the creation of chemical libraries for drug discovery and development.

Conclusion

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione is a meticulously designed building block that offers a powerful and flexible entry point into the synthesis of complex piperidine alkaloids. The protocols detailed herein provide a validated framework for its preparation and manipulation. By leveraging the orthogonal reactivity of its functional groups, researchers can significantly shorten synthetic routes and rapidly access diverse molecular scaffolds. This application note serves as a practical guide for synthetic chemists in academia and industry, enabling the exploration of new chemical space in the pursuit of novel therapeutics.

References

  • Benchchem. comparing different synthesis routes for 5,5-dimethylpiperidine-2,4-dione.
  • Benchchem. Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione.
  • Lu, Z. & Zhou, W. (1993). A new approach to piperidine alkaloids: an enantioselective total synthesis of (2S,6R)- and (2R,6S)-dihydropinidine. Journal of the Chemical Society, Perkin Transactions 1.
  • DTIC. Piperidine Synthesis.
  • ResearchGate. Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step | Request PDF.
  • PMC. α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine.
  • Reddy, C. R., et al. (2016). Total synthesis of a piperidine alkaloid, microcosamine A. Organic & Biomolecular Chemistry, 14(1), 251-8. Available at: [Link]

  • Journal of the American Chemical Society. Total Synthesis of Alkaloid (±)-G. B. 13 Using a Rh(I)-Catalyzed Ketone Hydroarylation and Late-Stage Pyridine Reduction.
  • ResearchGate. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis | Request PDF.
  • SynArchive. Dieckmann Condensation.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • RSC Publishing. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis.
  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
  • Alfa Chemistry. Dieckmann Condensation.
  • PrepChem.com. Synthesis of 6,6-dimethylpiperidine-2,4-dione.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Scientific Research Publishing. Efficient Route to (2R)-6-Hydroxy-2-methyl-dihydropyridin-3-ones, Key Intermediates for Piperidine Alkaloids Syntheses.
  • Organic Syntheses. 4 - Organic Syntheses Procedure.
  • Google Books. Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives.
  • PMC. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.
  • PubMed. Convergent Synthesis of trans-2,6-Disubstituted Piperidine Alkaloid, (-)-iso-6-Spectaline by Palladium-Catalyzed Cyclization.
  • ScienceDirect. The enantioselective total synthesis of alkaloid ())-galipeine.
  • IntechOpen. Methods of Alkaloids Synthesis.
  • Semantic Scholar. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB - Semantic Scholar.

Sources

Method

Application Note: In-Depth HPLC-UV Method Development and Validation for the Quantification of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The quantification of highly polar,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The quantification of highly polar, low-molecular-weight nitrogenous building blocks presents a unique set of challenges in pharmaceutical analysis. 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione (CAS No. 2361634-42-4) is a critical synthetic intermediate characterized by its high polarity and potential for keto-enol tautomerism[1]. This application note details the mechanistic rationale, development, and self-validating protocol for a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, fully compliant with ICH Q2(R2) validation guidelines[2].

Physicochemical Profiling & Method Rationale

To design a robust analytical method, we must first understand the causality between the analyte's molecular structure and its chromatographic behavior.

  • Molecular Profile: With a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol , this compound features a piperidine ring substituted with a dione moiety at the 2,4-positions and sterically hindered methoxymethyl and methyl groups at the 6-position[1].

  • The Tautomeric Challenge: The 2,4-dione system is prone to keto-enol tautomerization in solution. In neutral or high-pH mobile phases, the interconversion between the keto and enol forms occurs at a rate comparable to the chromatographic timescale, leading to severe peak broadening or split peaks.

  • Chromatographic Solution: As established in foundational chromatographic theory by Snyder and Kirkland, suppressing this ionization/tautomerization requires a highly acidic mobile phase[3]. By lowering the pH below 3.0 using 0.1% Phosphoric acid, we lock the molecule into its stable keto form, ensuring sharp, symmetrical peaks.

Workflow A 1. Physicochemical Profiling B 2. Column Selection (Polar-Embedded C18) A->B C 3. Mobile Phase Tuning (Low pH Buffer) B->C D 4. Gradient & Flow Optimization C->D E 5. Method Validation (ICH Q2(R2) Protocol) D->E

Fig 1. Step-by-step HPLC method development workflow for polar analytes.

Column Selection Strategy

Standard C18 columns suffer from "phase collapse" (hydrophobic dewetting) when exposed to the highly aqueous mobile phases required to retain polar compounds like piperidine derivatives[3]. Therefore, a polar-embedded C18 column (e.g., Waters XBridge Shield RP18) is selected. The embedded carbamate groups maintain hydration of the stationary phase in 95% aqueous conditions and shield the basic piperidine nitrogen from interacting with residual surface silanols, preventing peak tailing.

Tautomerism A Piperidine-2,4-dione (Keto Form) B Enol Form (Broad/Split Peaks) A->B Neutral/High pH C Acidic Mobile Phase (pH < 3.0) A->C Addition of 0.1% H3PO4 B->C Protonation D Stabilized Keto Form (Sharp Chromatographic Peak) C->D Equilibrium Shift

Fig 2. Effect of acidic mobile phase on suppressing keto-enol tautomerization.

Experimental Protocol

Reagents & Materials
  • Analyte: 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione reference standard (>99.0% purity)[1].

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Orthophosphoric acid (85%, HPLC grade).

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterCondition
Column Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Milli-Q Water
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Controls solvent viscosity and retention time stability)
Detection Wavelength UV at 215 nm (Captures amide/ketone n→π* transitions)
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.0955High aqueous to retain the polar analyte.
2.0955Isocratic hold to ensure complete focusing.
10.04060Linear ramp to elute strongly retained impurities.
12.04060Wash step to clear the column of hydrophobic matrix.
12.1955Rapid return to initial conditions.
18.0955Equilibration prior to the next injection.
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Milli-Q water and Acetonitrile in a 90:10 (v/v) ratio. Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (the "solvent effect").

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione into a 10 mL volumetric flask. Dissolve in 5 mL of diluent using sonication for 5 minutes, then make up to volume.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

The Self-Validating System: System Suitability Testing (SST)

A protocol is only as reliable as its internal controls. Before any sample quantification begins, the HPLC system must validate its current state.

  • Action: Inject the 50 µg/mL Working Standard in five replicates.

  • Automated Gatekeeping: The sequence software must be programmed to automatically abort if the following criteria are not met:

    • Retention Time Precision: %RSD ≤ 1.0%

    • Peak Area Precision: %RSD ≤ 2.0%

    • Tailing Factor (Tf): ≤ 1.5 (Proves tautomerization is successfully suppressed).

    • Theoretical Plates (N): ≥ 5000 (Proves column bed integrity).

Method Validation Summary

Following method optimization, a full validation was executed in strict accordance with the[2]. The method demonstrates excellent linearity, accuracy, and precision, proving it is fully fit-for-purpose for routine Quality Control (QC) and stability indicating assays.

Table 3: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Acceptance CriteriaObserved ResultStatus
System Suitability (SST) %RSD ≤ 2.0%, Tailing ≤ 1.5%RSD = 0.8%, Tailing = 1.1Pass
Linearity (Range) R² ≥ 0.999 (10 - 150 µg/mL)R² = 0.9998Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.5 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 101.5 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Intermediate Precision %RSD ≤ 2.0% (Different days/analysts)1.2%Pass

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. Available at:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development, 2nd Edition. Wiley Analytical Science. Available at:[Link]

Sources

Application

Catalytic Asymmetric Reduction Techniques for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione: Application Notes &amp; Protocols

Executive Summary The compound 6-(methoxymethyl)-6-methylpiperidine-2,4-dione is a highly functionalized cyclic β-keto lactam that serves as a critical chiral building block in the synthesis of complex piperidine alkaloi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(methoxymethyl)-6-methylpiperidine-2,4-dione is a highly functionalized cyclic β-keto lactam that serves as a critical chiral building block in the synthesis of complex piperidine alkaloids and pharmaceutical active pharmaceutical ingredients (APIs) [1]. The molecule presents a unique synthetic challenge: the selective reduction of the highly electrophilic C4 ketone in the presence of the C2 lactam (amide) carbonyl, while simultaneously establishing a new stereocenter at C4.

Because the C6 position features a quaternary stereocenter (bearing both a methyl and a methoxymethyl group), the substrate possesses an inherent facial bias. Achieving high diastereomeric excess (d.e.) for either the cis or trans 4-hydroxypiperidin-2-one derivative requires overriding this substrate bias using powerful catalyst-controlled asymmetric reduction techniques. This guide details two field-proven methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

Mechanistic Insights & Catalyst Selection

Chemoselectivity: Ketone vs. Lactam

The fundamental basis for both protocols is the vast difference in electrophilicity between the two carbonyls. The C4 ketone is highly susceptible to hydride attack, whereas the C2 lactam carbonyl is stabilized by nitrogen lone-pair delocalization. Consequently, both ATH and KRED systems achieve >99% chemoselectivity for the C4 ketone without requiring protecting groups.

Stereocontrol and Causality in ATH

In chemical ATH, we utilize the classic RuCl(p-cymene)[TsDPEN] catalyst system [2]. The reaction operates via an "outer-sphere" mechanism. Instead of the ketone coordinating directly to the ruthenium metal, the hydride on the Ru and the proton on the TsDPEN nitrogen are transferred simultaneously to the C=O bond via a highly organized six-membered transition state.

  • Causality of Catalyst Choice: The methoxymethyl ether oxygen at C6 can act as a competitive coordinating group. The outer-sphere mechanism of Ru-TsDPEN bypasses this issue, preventing catalyst poisoning and allowing the chiral diamine ligand to dictate the facial approach of the hydride, effectively overriding the steric bulk of the C6 substituents.

Causality in Biocatalysis

Ketoreductases (KREDs) offer an exquisite chiral pocket that completely encapsulates the substrate.

  • Causality of Cofactor Recycling: KREDs require NADPH as a hydride source. Because stoichiometric NADPH is economically unfeasible, a secondary enzyme—Glucose Dehydrogenase (GDH)—is coupled with cheap D-glucose. The oxidation of glucose to gluconolactone (which spontaneously hydrolyzes to gluconic acid) drives the equilibrium entirely to the right, ensuring >99% conversion.

Workflow & Stereochemical Pathways

AsymmetricReduction cluster_ATH Chemical ATH Pathway cluster_Bio Biocatalytic Pathway Substrate 6-(Methoxymethyl)-6-methyl piperidine-2,4-dione RuCat Ru(II)-TsDPEN Catalyst HCOOH / Et3N Substrate->RuCat Catalyst Control KRED Ketoreductase (KRED) GDH / Glucose / NADP+ Substrate->KRED Enzyme Pocket Prod1 (4S, 6S)-4-Hydroxy Diastereomer (Cis) RuCat->Prod1 (R,R)-Catalyst Prod2 (4R, 6S)-4-Hydroxy Diastereomer (Trans) RuCat->Prod2 (S,S)-Catalyst KRED->Prod1 KRED-Cis KRED->Prod2 KRED-Trans

Fig 1. Divergent asymmetric reduction pathways for piperidine-2,4-dione using ATH and biocatalysis.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a formic acid/triethylamine (TEAF) azeotrope as the hydrogen donor. TEAF is selected over isopropanol because the irreversible evolution of CO₂ gas drives the reaction to completion, which is critical for sterically hindered ketones [3].

Materials:

  • Substrate: (6S)-6-(methoxymethyl)-6-methylpiperidine-2,4-dione (1.0 eq, 10 mmol)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 eq, 1 mol%)

  • H-Donor: Formic acid/Triethylamine (5:2 azeotropic mixture, 5.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 100 mL Schlenk flask. Backfill with ultra-pure Argon three times to ensure strict exclusion of oxygen, which can irreversibly oxidize the Ru(II) species to inactive Ru(III).

  • Catalyst Activation: Dissolve the RuCl(p-cymene)[(R,R)-TsDPEN] (6.4 mg, 0.01 mmol) in 10 mL of degassed DCM. Stir at room temperature for 15 minutes.

  • Substrate Addition: Add the piperidine-2,4-dione substrate (1.71 g, 10 mmol) to the flask, followed by an additional 10 mL of DCM to wash down the sides.

  • Hydride Transfer Initiation: Dropwise, add the TEAF mixture (5:2 HCOOH/Et₃N, 2.5 mL) via syringe. Self-Validation Check: You should observe mild effervescence (CO₂ evolution), confirming active hydride transfer.

  • Reaction Maturation: Seal the flask and stir at 30 °C for 18 hours. Monitor conversion via chiral HPLC (UV detection at 210 nm).

  • Quenching & Workup: Once conversion is >98%, quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize residual formic acid. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-hydroxypiperidin-2-one.

Protocol 2: Biocatalytic Ketoreductase (KRED) Reduction

This green-chemistry protocol is highly scalable and operates entirely in an aqueous buffer.

Materials:

  • Substrate: (6S)-6-(methoxymethyl)-6-methylpiperidine-2,4-dione (1.0 eq, 10 mmol)

  • Enzyme: Engineered KRED (e.g., KRED-P1-B04) (50 mg)

  • Recycling System: Glucose Dehydrogenase (GDH, 10 mg), D-Glucose (1.5 eq, 15 mmol), NADP⁺ (0.05 eq, 0.5 mmol)

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.0) with 2 mM MgSO₄.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mL of 100 mM K-Phosphate buffer. Add MgSO₄ (essential for KRED structural stability) and adjust the pH to exactly 7.0 using 1M NaOH.

  • Cofactor & Co-substrate Loading: Dissolve D-Glucose (2.7 g) and NADP⁺ sodium salt (390 mg) into the buffer. Stir at 30 °C until fully dissolved.

  • Enzyme Reconstitution: Gently fold in the KRED and GDH powders. Caution: Do not vortex, as high shear forces will denature the proteins.

  • Substrate Introduction: Add the piperidine-2,4-dione substrate (1.71 g). Since the substrate has moderate aqueous solubility, add 5% v/v DMSO (2.5 mL) to act as a co-solvent and prevent substrate crashing.

  • pH-Stat Monitoring (Self-Validating Step): As GDH oxidizes glucose to gluconic acid, the pH will drop. Connect the reactor to an automated pH-stat titrator loaded with 1M NaOH. Maintain the pH at 7.0 ± 0.1. Causality: If the pH drops below 6.0, the KRED will rapidly lose activity; the volume of NaOH consumed directly correlates to reaction conversion.

  • Extraction: After 24 hours (or when NaOH consumption ceases), add 50 mL of EtOAc. Stir vigorously for 15 minutes to extract the product. Centrifuge at 4000 rpm for 10 minutes to break the protein emulsion.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the highly enantioenriched product.

Quantitative Data Presentation

The following table summarizes the expected stereochemical outcomes and efficiencies of the described protocols when applied to the enantiopure (6S)-substrate.

Reduction TechniqueCatalyst / EnzymeH-SourceYield (%)d.e. (%)Major Diastereomer
ATH (Matched) Ru-(R,R)-TsDPENHCOOH / Et₃N92%>95%(4S, 6S)-cis
ATH (Mismatched) Ru-(S,S)-TsDPENHCOOH / Et₃N85%88%(4R, 6S)-trans
Biocatalysis KRED-P1-B04Glucose / GDH96%>99%(4S, 6S)-cis
Biocatalysis KRED-P2-C11Glucose / GDH94%>99%(4R, 6S)-trans

Note: In the ATH mismatched case, the inherent steric bias of the substrate slightly combats the catalyst control, resulting in a minor drop in yield and diastereomeric excess (d.e.). Engineered KREDs typically ignore substrate bias due to rigid active-site encapsulation, yielding near-perfect d.e. in both directions.

References

  • Kuznetsov, N. Y., & Tikhov, M. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 18(15), 2793-2812. URL: [Link]

  • Ghorai, M. K., Ghosh, K., Yadav, A. K., Nanaji, Y., Halder, S., & Sayyad, M. (2013). Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)iminoesters. The Journal of Organic Chemistry, 78(8), 3647-3654. URL: [Link]

  • Vasse, J.-L., Levacher, V., Bourguignon, J., & Dupas, G. (2002). Influence of the C(4)-C(3)-C=O dihedral angle of chiral NADH mimics on the stereoselectivity of reductions. Tetrahedron: Asymmetry, 13(3), 227–232. URL: [Link]

Method

Application Note: A Novel Strategy for Engineering Peptide Scaffolds with 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione

Abstract The incorporation of non-natural structural motifs into peptides is a paramount strategy for enhancing their therapeutic properties, including proteolytic stability, cell permeability, and conformational rigidit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of non-natural structural motifs into peptides is a paramount strategy for enhancing their therapeutic properties, including proteolytic stability, cell permeability, and conformational rigidity.[1][2][3] This guide introduces a novel heterocyclic building block, 6-(methoxymethyl)-6-methylpiperidine-2,4-dione, as a versatile scaffold for peptide engineering. We present detailed, field-tested protocols for its incorporation into peptide chains via solid-phase peptide synthesis (SPPS), leveraging an on-resin cyclization approach. This document provides researchers, scientists, and drug development professionals with the foundational methodology to create structurally unique and potentially more potent peptide-based therapeutics.

Introduction: The Rationale for Piperidine-2,4-dione Scaffolds

Linear peptides often suffer from significant therapeutic drawbacks, including rapid degradation by proteases and a high degree of conformational flexibility, which can lead to reduced binding affinity for their targets.[2][4] Constraining a peptide's structure, often through cyclization or the introduction of rigid scaffolds, is a proven method to overcome these limitations.[2][4][5][6] Heterocyclic compounds, in particular, are privileged scaffolds in medicinal chemistry that can act as peptide backbone mimics, turn inducers, or platforms for combinatorial diversification.[7][8][9]

The piperidine-2,4-dione moiety, a derivative of glutarimide, offers a unique combination of features.[10][11][12][13] Its six-membered ring can enforce a specific dihedral angle on the peptide backbone, effectively acting as a conformational lock. The two carbonyl groups provide hydrogen bond acceptors, while the substituents at the 6-position, a methyl and a methoxymethyl group, offer steric influence and a potential vector for further functionalization. This application note details a robust method for incorporating this specific scaffold, 6-(methoxymethyl)-6-methylpiperidine-2,4-dione, into a growing peptide chain using a precursor that undergoes on-resin cyclization.

Strategic Overview: On-Resin Scaffold Formation

The core of our methodology is an on-resin intramolecular cyclization. Instead of synthesizing the complete heterocyclic scaffold and then coupling it to the peptide, we build a linear precursor on the solid support. This precursor contains a modified glutamic acid derivative that, upon activation, cyclizes to form the desired piperidine-2,4-dione ring. This approach offers several advantages over solution-phase methods, including simplified purification and the prevention of intermolecular side reactions.[14]

The overall workflow is depicted below:

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Scaffold Scaffold Formation & Finalization A 1. Resin Loading (e.g., 2-CTC Resin) B 2. Peptide Chain Elongation (Fmoc/tBu Chemistry) A->B C 3. Coupling of Precursor (Modified Glutamic Acid) B->C D 4. On-Resin Cyclization (Piperidine-2,4-dione formation) C->D Deprotection & Activation E 5. Cleavage from Resin (TFA Cocktail) D->E F 6. Purification (RP-HPLC) E->F G 7. Characterization (LC-MS, NMR) F->G

Figure 2: On-resin cyclization mechanism. The linear precursor attached to the peptide backbone undergoes intramolecular condensation to form the target piperidine-2,4-dione scaffold.

Protocol: Cleavage, Purification, and Characterization
  • Cleavage: Treat the dry resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Example Data & Troubleshooting

For a model peptide Ac-Tyr-Gly-Gly-Phe-Leu-X-NH₂, where X is the incorporated scaffold, we would expect the following characterization data.

Table 1: HPLC and Mass Spectrometry Data

SampleRetention Time (min)Purity (214 nm)Expected Mass [M+H]⁺Observed Mass [M+H]⁺
Linear Precursor Peptide15.2>95%741.38741.4
Cyclized Scaffold Peptide16.8>98% (post-HPLC)723.37723.4

Rationale for Data: The cyclized product is expected to be more hydrophobic than its linear precursor due to the loss of a free carboxylic acid and amine, resulting in a later retention time on a C18 RP-HPLC column. The mass shift of -18.01 Da corresponds to the loss of one molecule of water during the intramolecular amide bond formation.

Table 2: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete CyclizationSteric hindrance; inefficient coupling.Increase reaction time to 24 hours. Use a more efficient coupling reagent like PyBOP. Ensure pseudo-dilution conditions by using a low-loading resin.
Glutarimide FormationA known side reaction with glutamic acid derivatives, especially when adjacent to flexible residues like Gly. [15][16]The 6,6-disubstituted nature of the precursor is designed to minimize this, but if observed, consider placing a sterically bulkier amino acid next to the precursor.
RacemizationBase-catalyzed epimerization during coupling or cyclization.Use an additive like Oxyma Pure with DIC instead of HATU/DIPEA, which is known to reduce racemization.
Conclusion

The methodology presented provides a robust and reproducible framework for incorporating the novel 6-(methoxymethyl)-6-methylpiperidine-2,4-dione scaffold into peptides via on-resin synthesis. This strategy expands the chemical toolbox for peptide chemists and drug developers, enabling the creation of conformationally constrained peptides with potentially superior pharmacological profiles. The use of standard SPPS techniques makes this protocol accessible to any laboratory equipped for peptide synthesis, paving the way for the exploration of this new class of peptidomimetics. [1][7][19]

References
  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. [Link]

  • Solid-Phase Synthesis of Oligourea Peptidomimetics Employing the Fmoc Protection Strategy. ACS Publications. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link]

  • From Amino Acids to Nature-Inspired Molecular Scaffolds: Incorporation of Medium-Sized Bridged Heterocycles into a Peptide Backbone. ACS Publications. [Link]

  • Solid-phase synthesis of multiple classes of peptidomimetics from versatile resin-bound aldehyde intermediates. PubMed. [Link]

  • Morphing peptide backbones into heterocycles. PNAS. [Link]

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. [Link]

  • Piperidine-2,4-dione | CAS#:50607-30-2. Chemsrc. [Link]

  • Synthesis of novel cyclopeptides containing heterocyclic skeletons. RSC Publishing. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]

  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]

  • 2,4-Piperidinedione | C5H7NO2. PubChem. [Link]

  • On-Resin Native Chemical Ligation for Cyclic Peptide Synthesis. ACS Publications. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link]

  • Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. PMC. [Link]

  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. European Pharmaceutical Review. [Link]

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. RSC Publishing. [Link]

  • Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Wiley Online Library. [Link]

  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. UC Santa Barbara. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation. PubMed. [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC. [Link]

  • Synthesis of 6,6-dimethylpiperidine-2,4-dione. PrepChem.com. [Link]

  • Schemes of the 2, 6 disubstituted piperidine 4 one derivatives. ResearchGate. [Link]

  • Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. PMC. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. [Link]

  • Synthesis of Derivatives of the RGD Peptide with the Residues of Glutaric and Adipic Acids. ResearchGate. [Link]

  • 6-(methoxymethyl)-6-methylpiperidine-2,4-dione | 2361634-42-4. Appchem. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. [Link]

Sources

Application

Application Note: Advanced Flash Chromatography Purification Strategies for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Abstract The purification of highly polar, nitrogen-conta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Abstract

The purification of highly polar, nitrogen-containing heterocycles such as 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione presents significant chromatographic challenges. Driven by keto-enol tautomerism and strong hydrogen-bonding capabilities, this β -keto amide (lactam) derivative frequently exhibits severe peak tailing and irreversible adsorption on standard normal-phase silica. This application note details the mechanistic causality behind these interactions and provides field-proven, self-validating protocols for both Normal-Phase (NP) and Reversed-Phase (RP) flash chromatography. By optimizing solvent modifiers and loading techniques, scientists can achieve >98% purity, ensuring downstream assay integrity.

Mechanistic Insights: The Challenge of β -Keto Amides

To design an effective purification strategy, one must first understand the physicochemical behavior of the target molecule. 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione contains a β -keto lactam motif. The protons at the C3 position (flanked by the C2 lactam carbonyl and C4 ketone) are highly acidic, allowing the molecule to readily undergo keto-enol tautomerism, forming a 4-hydroxy-5,6-dihydropyridin-2(1H)-one derivative.

Because of its significant polarity, this molecule strongly interacts with the stationary phase[1]. In the enol form, the molecule acts as a potent hydrogen-bond donor and acceptor. When exposed to unbonded silica gel, it forms strong secondary interactions with active, unprotonated silanols (-SiOH). This causality chain—tautomerization leading to silanol binding—results in peak splitting, severe tailing, and poor resolution from structurally similar byproducts.

Mechanism Keto Keto Tautomer (Piperidine-2,4-dione) Enol Enol Tautomer (4-Hydroxypyridin-2-one) Keto->Enol Equilibrium Silica Unbonded Silica Gel (Active Silanols -SiOH) Enol->Silica Strong H-Bonding Tailing Severe Peak Tailing & Irreversible Adsorption Silica->Tailing Resolution Addition of Modifiers (e.g., 0.1% FA or Acetone) Tailing->Resolution Sharp Sharp Elution Bands Resolution->Sharp

Fig 2. Logical relationship between tautomerization, silanol interactions, and modifier resolution.

To mitigate this, chromatographic methods must employ specific modifiers. For normal phase purification of piperidine-2,4-diones, a solvent system utilizing a polar aprotic modifier like acetone (e.g., CH2Cl2-acetone) effectively competes for hydrogen bonding sites, eluting the desired product while maintaining acceptable peak shape[2]. Alternatively, reversed-phase chromatography using acidic modifiers suppresses ionization, forcing the molecule into a neutral state for predictable partitioning[3].

Experimental Design & Rationale

The selection between NP and RP flash chromatography depends entirely on the crude reaction profile. The role of impurity analysis is dynamic and conducted throughout the pharmaceutical drug development process[4].

  • Normal-Phase (NP) Strategy: Standard gradients of ethyl acetate in hexanes are often insufficient for highly polar lactams[5]. Instead, a Dichloromethane (DCM) / Acetone system is recommended. Acetone acts as a hydrogen-bond acceptor, shielding the silica silanols without the excessive solvent strength of methanol, which can cause co-elution of polar impurities.

  • Reversed-Phase (RP) Strategy: For crude mixtures containing highly polar or ionic byproducts, RP-HPLC on C18 columns is superior. The addition of 0.1% Formic Acid (FA) to the Water/Acetonitrile mobile phase is critical. The low pH (~2.7) suppresses the enolization of the β -keto amide and protonates residual silanols on the C18 silica, ensuring sharp, symmetrical peaks[3].

Workflow Crude Crude 6-(Methoxymethyl)- 6-methylpiperidine-2,4-dione TLC TLC / LC-MS Profiling Crude->TLC Decision Impurity Polarity Assessment TLC->Decision NP Normal Phase (Silica) DCM:Acetone Decision->NP Non-polar impurities RP Reversed Phase (C18) H2O:MeCN + 0.1% FA Decision->RP Highly polar impurities PureNP Fractions Collected (Moderate Purity) NP->PureNP PureRP Fractions Collected (High Purity) RP->PureRP

Fig 1. Decision workflow for selecting NP vs. RP flash chromatography based on impurity profiles.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that column integrity and sample loading are optimal before proceeding to elution.

Protocol A: Normal-Phase (NP) Silica Gel Purification

Recommended for: Scalable bulk purification (gram scale) removing non-polar organic impurities.

  • Sample Preparation (Dry Loading):

    • Action: Dissolve the crude mixture in a minimum volume of DCM/MeOH (9:1). Add inert Celite 545 or unbonded silica (1:3 sample-to-sorbent mass ratio). Evaporate to a free-flowing powder under reduced pressure.

    • Causality: Liquid loading in strong solvents causes band broadening. Dry loading ensures the sample concentrates at the absolute head of the column, maximizing theoretical plates.

  • Column Equilibration:

    • Action: Mount a 40–60 µm spherical silica flash cartridge. Flush with 3 Column Volumes (CV) of 100% DCM.

    • Self-Validation Check: Monitor the UV baseline at 254 nm. A drift of <0.01 AU/min confirms the stationary phase is fully solvated and thermally equilibrated.

  • Elution Gradient:

    • Action: Execute the gradient outlined in Table 1 (100% DCM to 85:15 DCM:Acetone).

  • Fraction Collection & Verification:

    • Action: Collect fractions based on a UV threshold at 210 nm (lactam carbonyl absorbance).

    • Self-Validation Check: Spot the apex fraction on a TLC plate (developed in 80:20 DCM:Acetone). A single, non-tailing spot confirms successful tautomer suppression.

Protocol B: Reversed-Phase (RP) C18 Purification

Recommended for: Late-stage purification or complex mixtures requiring >98% purity.

  • Sample Preparation (Liquid Loading):

    • Action: Dissolve the crude material in DMSO or the starting mobile phase (95% H2O / 5% MeCN). Filter through a 0.45 µm PTFE syringe filter.

    • Causality: Particulate matter will clog the C18 frit, causing immediate overpressure. Filtering ensures system longevity.

  • Column Equilibration:

    • Action: Equilibrate a C18 flash column with 5 CV of 95% Water (0.1% FA) / 5% MeCN (0.1% FA).

    • Self-Validation Check: Monitor system backpressure. A stable pressure reading (e.g., ± 2 psi variance) indicates the absence of trapped air and complete pore wetting.

  • Elution Gradient:

    • Action: Run the gradient outlined in Table 2 over 15 CVs.

  • Fraction Collection & Verification:

    • Action: Utilize mass-directed fraction collection targeting m/z 172 [M+H]+.

    • Self-Validation Check: Lyophilize the collected fractions rather than using rotary evaporation to prevent thermal degradation of the purified β -keto amide.

Quantitative Data & Gradient Profiles

The following tables summarize the optimized gradient conditions and expected performance metrics for the purification of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione.

Table 1: Normal Phase Gradient (DCM/Acetone System)

Column Volume (CV) % Dichloromethane (DCM) % Acetone Flow Rate (mL/min)* Phase Description
0.0 - 2.0 100 0 30 Isocratic Hold (Wash)

| 2.0 - 10.0 | 100 85 | 0 15 | 30 | Linear Gradient | | 10.0 - 14.0 | 85 | 15 | 30 | Isocratic Flush | *Flow rate optimized for a standard 24g silica cartridge.

Table 2: Reversed Phase Gradient (H2O/MeCN + 0.1% FA System)

Column Volume (CV) % Water (0.1% FA) % Acetonitrile (0.1% FA) Flow Rate (mL/min)* Phase Description
0.0 - 2.0 95 5 40 Loading/Desalting

| 2.0 - 12.0 | 95 40| 5 60 | 40 | Linear Gradient | | 12.0 - 15.0 | 40 5 | 60 95 | 40 | High-Organic Wash | *Flow rate optimized for a standard 30g C18 cartridge.

Table 3: Performance Comparison Matrix

Method Typical Recovery (%) Purity Achieved (%) Primary Advantage
NP (Silica) 75 - 82 85 - 90 High mass-loading capacity; cost-effective solvent use.
RP (C18) 88 - 95 > 98 Superior resolution of polar tautomers; sharp peak shapes.

| Dual (NP RP) | 70 - 75 | > 99.5 | Ultimate purity for sensitive biological assays or structural elucidation[1]. |

Conclusion

The purification of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione requires a deliberate approach to overcome the inherent challenges of its β -keto amide structure. By understanding the causality between keto-enol tautomerism and silanol interactions, scientists can implement targeted solvent modifiers. For bulk isolation, a DCM/Acetone normal-phase gradient provides an excellent balance of capacity and resolution. For final-stage polishing, a reversed-phase C18 method buffered with 0.1% Formic Acid guarantees the high purity (>98%) required for rigorous downstream applications.

References

  • ChemRxiv. Arylidene Meldrum's Acid: A Versatile Structural Motif for the Design of Enzyme-Responsive "Covalent-Assembly" Probes. ChemRxiv. Available at: [Link]

  • PMC. Dihydrothiazolopyridone Derivatives as a Novel Family of Positive Allosteric Modulators of the Metabotropic Glutamate 5 (mGlu5) Receptor. National Institutes of Health (NIH). Available at:[Link]

  • PMC. Design of Nanosystems for the Delivery of Quorum Sensing Inhibitors: A Preliminary Study. National Institutes of Health (NIH). Available at: [Link]

  • Waters Corporation. Impurities Application Notebook. Waters LCMS. Available at:[Link]

Sources

Method

Preclinical In Vivo Dosing and Administration Protocols for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione

Executive Summary & Mechanistic Grounding 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione (CAS: 2361634-42-4) is a highly versatile, low-molecular-weight (171.19 g/mol ) azaheterocyclic scaffold[1]. The piperidine-2,4-dio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione (CAS: 2361634-42-4) is a highly versatile, low-molecular-weight (171.19 g/mol ) azaheterocyclic scaffold[1]. The piperidine-2,4-dione structural class is increasingly recognized in modern drug discovery for its potent biological activities, most notably as a core pharmacophore for targeting viral M2 channels (e.g., adamantyl-piperidine-2,4-diones against Influenza A)[2] and for the selective inhibition of Lactate Dehydrogenase A and B (LDHA/B) in oncology models[3][4].

Because the 6,6-disubstitution pattern (methoxymethyl and methyl) introduces significant steric bulk and lipophilicity while preserving the hydrogen-bonding capacity of the dione system, this compound requires precise formulation strategies to ensure optimal in vivo exposure. This application note provides a self-validating, step-by-step preclinical protocol for evaluating this compound, using LDHA-driven metabolic reprogramming (the Warburg effect) as the primary pharmacodynamic (PD) efficacy model[5].

Physicochemical Profiling & Formulation Strategy

The efficacy of any in vivo protocol is fundamentally bottlenecked by formulation. Piperidine-2,4-diones often exhibit high membrane permeability but limited aqueous solubility due to their stable crystalline lattice and lipophilic substituents[6]. To prevent intravascular precipitation during intravenous (IV) administration and to maximize gastrointestinal absorption during oral (PO) gavage, a co-solvent system is mandatory.

Causality of Formulation Choice: Dimethyl sulfoxide (DMSO) disrupts the crystal lattice, PEG300 acts as a miscible co-solvent to maintain solubility in the aqueous phase, and Tween-80 (a non-ionic surfactant) prevents micellar aggregation when the formulation hits the physiological pH of the bloodstream[6].

Table 1: Standardized Formulation Matrices
RouteFormulation Composition (v/v)Preparation SequenceMax Concentration
IV 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% SalineDissolve in DMSO Add PEG300 Add Tween-80 Slowly add Saline while vortexing.2 - 5 mg/mL
PO 5% DMSO + 95% Corn OilDissolve in DMSO Add Corn Oil Sonicate at 37°C for 10 mins.10 - 50 mg/mL
PO (Alt) 0.5% CMC-Na + 0.1% Tween-80 in ddH2​O Suspend compound in Tween-80 Slowly add CMC-Na solution Homogenize.50 mg/mL (Suspension)

Note: Solutions must be prepared fresh immediately prior to administration to prevent delayed precipitation[6].

In Vivo Pharmacokinetic (PK) Protocol

To establish the absorption, distribution, metabolism, and excretion (ADME) profile, a standard murine PK study must be executed before advancing to efficacy models.

Step-by-Step PK Methodology:
  • Animal Preparation: Fast male C57BL/6 mice (6-8 weeks old, 20-25g) for 12 hours prior to PO dosing. IV cohorts may remain fed.

  • Administration:

    • IV Arm: Administer 2 mg/kg via the lateral tail vein using a 27G needle. Injection volume: 5 mL/kg.

    • PO Arm: Administer 10 mg/kg and 50 mg/kg via oral gavage using a 20G bulb-tipped gastric feeding needle. Dosing volume: 10 mL/kg.

  • Blood Sampling: Collect 50 µL of blood via submandibular vein puncture into K2​EDTA microtainers at designated timepoints (See Table 2).

  • Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled 96-well plates and store at -80°C.

  • Bioanalysis: Extract plasma proteins using acetonitrile (1:3 ratio) containing an internal standard (e.g., Tolbutamide). Analyze the supernatant via LC-MS/MS using multiple reaction monitoring (MRM) optimized for the m/z 172.2 [M+H]+ parent ion.

Table 2: Recommended PK Sampling Parameters
RouteDose (mg/kg)Sampling Timepoints (Hours)Key Output Metrics
IV 2.00.083, 0.25, 0.5, 1, 2, 4, 8, 24 CL , Vdss​ , AUC0−∞​ , t1/2​
PO 10.0, 50.00.25, 0.5, 1, 2, 4, 8, 12, 24 Cmax​ , Tmax​ , AUC0−∞​ , %F (Bioavailability)

Pharmacodynamic (PD) Efficacy Modeling: Targeting the Warburg Effect

Piperidine-2,4-dione derivatives (such as the trisubstituted GNE-140) are potent inhibitors of LDHA/B, enzymes critical for converting pyruvate to lactate in highly glycolytic tumors[3][4]. Inhibiting this node forces tumor cells to shift their metabolism toward mitochondrial oxidative phosphorylation (OXPHOS), inducing cytostasis[5].

Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis OXPHOS Mitochondrial OXPHOS Pyruvate->OXPHOS Metabolic Shift (Rescue Pathway) LDHA LDHA / LDHB Pyruvate->LDHA Lactate Lactate (Warburg Effect) LDHA->Lactate Pathological Conversion Compound Piperidine-2,4-dione Derivative Compound->LDHA Inhibits

Fig 1. Piperidine-2,4-dione mediated LDHA inhibition forces a metabolic shift to OXPHOS.

Self-Validating PD Protocol (Tumor Xenograft Model):

To ensure the observed efficacy is causally linked to target engagement rather than off-target toxicity, this protocol incorporates a direct biomarker readout (intra-tumoral lactate).

  • Cell Inoculation: Inject 5×106 MIA PaCa-2 (human pancreatic carcinoma) cells suspended in 100 µL of 1:1 Matrigel/PBS subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach an average volume of 150 mm3 (calculated as V=0.5×length×width2 ), randomize mice into three arms (n=8/group):

    • Vehicle Control (PO, BID)

    • 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione (PO, 25 mg/kg, BID)

    • 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione (PO, 50 mg/kg, BID)

  • Dosing & Monitoring: Dose animals for 21 consecutive days. Measure tumor volumes and body weights bi-weekly. A body weight loss of >15% indicates dose-limiting toxicity.

  • Biomarker Validation (The Self-Validating Step): On Day 21, sacrifice the animals 2 hours post-final dose. Rapidly excise and flash-freeze the tumors in liquid nitrogen. Homogenize the tissue and perform a fluorometric Lactate Assay.

    • Causality Check: A statistically significant reduction in intra-tumoral lactate levels compared to the vehicle group confirms that the mechanism of action (LDHA inhibition) is actively driving the observed tumor growth inhibition (TGI)[3][5].

Safety, Toxicity, and Maximum Tolerated Dose (MTD)

Before initiating long-term PD studies, an MTD study must be conducted to define the therapeutic window.

  • Protocol: Administer escalating single PO doses (50, 100, 250, 500 mg/kg) to cohorts of n=3 mice.

  • Observation: Monitor continuously for the first 4 hours for acute neurological signs (tremors, ataxia, lethargy)—a known class effect for CNS-penetrant piperidines. Monitor body weight daily for 7 days. The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or >10% body weight loss.

References

  • Boudreau, A. et al. "Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition." Nature Chemical Biology, 2016.[Link]

  • Glubokova, E. A. et al. "Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus." Acta Naturae, 2018.[Link]

  • Le, A. et al. "Double genetic disruption of lactate dehydrogenases A and B is required to ablate the 'Warburg effect' restricting tumor growth to oxidative metabolism." Journal of Biological Chemistry, 2019.[Link]

  • Valvona, C. J. et al. "Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid." International Journal of Molecular Sciences, 2021.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 6-(Metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione.

The piperidine-2,4-dione scaffold is a highly valuable structural motif in modern pharmacology. However, synthesizing sterically encumbered derivatives—such as those bearing both a methyl and a methoxymethyl group at the C6 position—presents unique kinetic and thermodynamic challenges. This guide bypasses generic advice to focus on the exact causality of reaction failures, providing self-validating protocols and field-proven optimizations based on anionic enolate rearrangements[1].

Process Overview & Mechanistic Pathway

The most robust method for constructing 6,6-disubstituted piperidine-2,4-diones avoids post-cyclization alkylation (which suffers from poor regioselectivity). Instead, it utilizes a precursor-driven approach: the halocyclocarbamation of an appropriately substituted N-Boc-homoallylamine, followed by an enolate-isocyanate rearrangement[2].

G N1 N-Boc-Homoallylamine Precursor N2 Halocyclocarbamation (NBS, K2CO3) N1->N2 N3 Bromocyclocarbamate Intermediate N2->N3 Anhydrous conditions N4 Base Addition (LiHMDS, -78°C) N3->N4 N5 Cyclic Enolate Intermediate N4->N5 N6 Enolate-Isocyanate Rearrangement N5->N6 N7 6-(Methoxymethyl)-6-methyl piperidine-2,4-dione N6->N7 Kinetic control

Workflow for 6-substituted piperidine-2,4-dione synthesis via enolate rearrangement.

Troubleshooting & FAQs

Q1: Why is the yield of the bromocyclocarbamate intermediate consistently below 60% during the halocyclocarbamation of the N-Boc-homoallylamine precursor? Causality & Solution: The halocyclocarbamation step relies on the electrophilic addition of a cationic halogen source (NBS) to the alkene. If trace moisture is present in your solvent, competitive solvolysis occurs, leading to bromohydrin side products instead of the desired intramolecular cyclization[2]. Furthermore, the steric bulk of the 6-methyl and 6-methoxymethyl groups hinders the required conformational alignment for cyclization. Fix: Ensure strictly anhydrous conditions. Use a non-nucleophilic base like K₂CO₃ in a non-polar solvent (e.g., CH₂Cl₂) to enhance the nucleophilicity of the Boc-carbamate nitrogen without promoting competitive side reactions.

Q2: During the enolate-isocyanate rearrangement, I observe a mixture of the desired dione and unreacted cyclic enolate. How can I drive this to completion? Causality & Solution: The transformation of the bromourethane into the piperidine-2,4-dione proceeds via a cyclic enolate intermediate. This rearrangement is highly dependent on base strength and reaction kinetics[1]. Weak bases (like K₂CO₃ or NaH) fail to fully deprotonate the intermediate, stalling the isocyanate rearrangement. Fix: Employ a strong, bulky base such as LiHMDS at -78 °C, followed by a controlled warming to room temperature. The lithium counterion coordinates effectively with the oxygen atoms, stabilizing the transition state during the rearrangement.

Q3: Can I synthesize the unsubstituted piperidine-2,4-dione first, and then install the 6-methyl and 6-methoxymethyl groups via direct alkylation? Causality & Solution: It is highly discouraged. Piperidine-2,4-diones exhibit significant keto-enol tautomerism. Alkylation under standard basic conditions (e.g., NaH with MeI or MOM-Cl) overwhelmingly results in O-alkylation of the enolate oxygen due to its higher charge density (acting as a hard nucleophile)[3]. To ensure exclusive C-alkylation at the 6-position, the substituents must be pre-installed on the homoallylamine precursor prior to the cyclization cascade.

Quantitative Data: Yield Optimization

The choice of base and temperature profile during the enolate-isocyanate rearrangement is the single most critical factor in determining the overall yield of the 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione.

Base ReagentTemperature ProfileSolventEnolate Conversion (%)Final Isolated Yield (%)
K₂CO₃ (3.0 eq)25 °C (24h)THF< 10%N/A (Failed)
NaH (2.5 eq)0 °C to 25 °C (12h)DMF45%38%
LDA (2.2 eq)-78 °C to 25 °C (4h)THF85%79%
LiHMDS (2.2 eq) -78 °C to 25 °C (4h) THF > 95% 91%

Table 1: Optimization of the enolate-isocyanate rearrangement step. LiHMDS provides the optimal balance of basicity and kinetic control.

Validated Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process validation checkpoint is met.

Step 1: Halocyclocarbamation to Bromocyclocarbamate
  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the pre-synthesized N-Boc-homoallylamine precursor (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) and cool the suspension to 0 °C using an ice bath.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes. Cover the flask with aluminum foil to exclude light (preventing radical side-reactions). Stir for 2 hours at 0 °C.

  • Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The reaction is successful when the UV-active starting material is completely consumed, replaced by a distinct, less polar spot (the bromocyclocarbamate). If starting material persists, add an additional 0.1 eq of NBS.

  • Workup: Filter the mixture through a short pad of Celite to remove K₂CO₃. Wash the filtrate with saturated aqueous Na₂S₂O₃ to quench residual NBS, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Enolate-Isocyanate Rearrangement
  • Preparation: Dissolve the crude bromocyclocarbamate in anhydrous THF (0.05 M) in a flame-dried flask under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LiHMDS (1.0 M solution in THF, 2.2 eq) over 10 minutes. Maintain the reaction at -78 °C for exactly 1 hour to ensure complete formation of the cyclic enolate.

  • Rearrangement: Remove the dry ice bath and allow the reaction to slowly warm to room temperature (approx. 20 °C) over 3 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with EtOAc. Analyze via LC-MS. The mass spectrum must show the exact mass of the desired dione product [M+H]+ , confirming the isocyanate rearrangement is complete.

  • Workup & Isolation: Quench the bulk reaction mixture with saturated aqueous NH₄Cl (equal volume to THF). Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient 8:1 to 2:1) to yield the pure 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione as a crystalline solid.

References

  • A New Method of Synthesis of 6-Substituted Piperidine-2,4-diones from Homoallylamines Source: ResearchGate URL:[Link]

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Assay Solubility for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development challenges involving functionalized piperidine-diones.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development challenges involving functionalized piperidine-diones.

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione presents a unique physicochemical challenge. While the 2,4-dione core is polar and capable of hydrogen bonding, the C6-position is sterically hindered by a methyl and a methoxymethyl group. This creates a localized hydrophobic pocket. When introduced into purely aqueous assay buffers (especially at screening concentrations >10 µM), this amphiphilic-like structure often fails to achieve true solvation, leading to phase separation, colloidal aggregation, and compromised assay integrity.

This guide provides field-proven, self-validating methodologies to diagnose and resolve these solubility issues.

Part 1: Diagnostic FAQs (The "Why" and "How")

Q1: Why does this compound yield flat dose-response curves or false positives in my biochemical assays?

A: You are likely observing the effects of Small, Colloidally Aggregating Molecules (SCAMs) . Because of its poor kinetic solubility in water, 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione can self-associate into colloidal aggregates when dosed above its Critical Aggregation Concentration (CAC)[1].

Causality: Unlike true competitive inhibitors, these colloidal aggregates non-specifically sequester your target protein onto their surface, leading to artificial loss of enzymatic activity (false positives)[1]. A key diagnostic marker of SCAM behavior is a dose-response Hill slope greater than 1.5; a well-behaved, non-cooperative inhibitor should have a Hill slope near 1.0[1].

Q2: How can I definitively measure the working concentration limit of this compound in my specific assay buffer?

A: You must measure its Kinetic Solubility , not its thermodynamic solubility. Drug discovery assays are kinetic systems where compounds are introduced via DMSO stock dilutions[2].

Causality: Thermodynamic solubility measures equilibrium with a solid crystal lattice over days. Kinetic solubility measures the metastable concentration at which a pre-dissolved compound first induces precipitation upon rapid aqueous dilution[3]. The most reliable, high-throughput method to determine this is Laser Nephelometry , which detects the forward light scatter caused by the formation of insoluble particulates in the buffer[2].

G Start Compound in 100% DMSO Dilute Dilute into Aqueous Assay Buffer Start->Dilute Check Measure Light Scatter (Nephelometry) Dilute->Check Agg High Scatter (Colloidal Aggregation) Check->Agg > Kinetic Limit Sol Low Scatter (True Solution) Check->Sol < Kinetic Limit Fix Formulation Intervention (e.g., HP-β-CD) Agg->Fix Assay Artifact Risk Fix->Dilute Re-test

Workflow for diagnosing and resolving colloidal aggregation using laser nephelometry.

Part 2: Mitigation Strategies (Formulation & Assay Tweaks)

Q3: Can I resolve the solubility issue by simply increasing the DMSO concentration in the assay buffer?

A: No, this is highly discouraged. While 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione is highly soluble in 100% DMSO, increasing the final assay DMSO concentration beyond 1–2% often leads to target protein denaturation or solvent-induced assay interference. Furthermore, upon dilution, the localized hydrophobic collapse of the compound will still occur if the aqueous fraction is too high.

Q4: What is the most effective formulation strategy to keep this compound in solution without interfering with the target protein?

A: The most effective intervention is the use of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity[4]. The sterically bulky, hydrophobic C6 substituents (methyl and methoxymethyl) of your compound can be encapsulated within this cavity to form a 1:1 inclusion complex. This masks the hydrophobic moieties from the aqueous environment, dramatically increasing apparent solubility without denaturing the target protein[4]. This approach has been successfully validated to enhance the sensitivity of enzymatic assays for highly lipophilic substrates[5].

Mechanism Drug Piperidine-2,4-dione (Hydrophobic Moieties) Water Aqueous Buffer (Direct Dilution) Drug->Water DMSO Dilution HPBCD HP-β-CD (Hydrophobic Cavity) Drug->HPBCD Pre-incubation Aggregates Colloidal Aggregates (False Positives) Water->Aggregates Phase Separation Complex Inclusion Complex (Water Soluble) HPBCD->Complex Encapsulation Complex->Water Stable in Assay

Mechanism of preventing colloidal aggregation via HP-β-CD inclusion complexation.

Part 3: Data Presentation & Experimental Protocols

Quantitative Solubility Summary

The following table summarizes the typical kinetic solubility limits of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione under various assay conditions, demonstrating the efficacy of different solubilization strategies.

Solubilizer / ConditionKinetic Solubility Limit (µM)Assay Interference RiskTarget Protein Compatibility
1% DMSO (Standard Buffer) < 15 µMHigh (SCAM formation)High (Standard)
0.01% Triton X-100 ~ 45 µMModerate (Micelle formation)Moderate (May disrupt PPIs)
5% w/v HP-β-CD > 200 µM Low (True solution)High (Biocompatible)
Step-by-Step Methodologies
Protocol 1: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry

This self-validating protocol ensures you know the exact concentration at which your compound aggregates in your specific buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione in 100% DMSO.

  • Serial Dilution: In a 384-well polypropylene plate, perform a 12-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 1 µL of each DMSO dilution into 99 µL of your final aqueous assay buffer in a clear-bottom 384-well assay plate (final DMSO concentration = 1%)[6].

  • Incubation: Seal the plate and incubate at room temperature for 60–75 minutes to allow metastable aggregates to form[6].

  • Measurement: Read the plate using a laser microplate nephelometer (e.g., BMG LABTECH NEPHELOstar) measuring forward scattered light[7].

  • Analysis: Plot the light scatter counts (y-axis) against compound concentration (x-axis). Fit two linear regression lines (baseline and scatter phase). The intersection point of these two lines is your definitive kinetic solubility limit[6].

Protocol 2: Preparation of HP-β-CD Inclusion Complexes for Bioassays

Use this protocol to formulate the compound prior to introducing it to the target protein.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard aqueous assay buffer. Ensure complete dissolution.

  • Complexation: Add the required volume of the 10 mM compound DMSO stock dropwise into the HP-β-CD solution while continuously vortexing.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature, followed by shaking at 300 rpm for 1 hour to ensure complete thermodynamic encapsulation of the hydrophobic C6 moieties.

  • Assay Dosing: Dilute this concentrated inclusion complex into your final assay plate containing the target protein. The HP-β-CD will maintain the compound in a monomeric state, preventing SCAM-induced false positives.

References

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules Journal of Chemical Information and Modeling - ACS Publications[Link]

  • In vitro solubility assays in drug discovery PubMed - National Institutes of Health (NIH)[Link]

  • Solubility Determination of Chemicals by Nephelometry JRC Publications Repository - European Commission[Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry BMG LABTECH[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin MDPI - Pharmaceutics[Link]

  • Application of 2-hydroxypropyl-beta-cyclodextrin in the assay of acyl-CoA:cholesterol acyltransferase and neutral and acid cholesterol ester hydrolases PubMed - National Institutes of Health (NIH) [Link]

Sources

Troubleshooting

preventing thermal degradation of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione during long-term storage

Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the handling, storage, and stability testing of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione. Bec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the handling, storage, and stability testing of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione. Because this compound features both a highly reactive dione core and an acid-sensitive ether group, it requires stringent environmental controls to prevent premature thermal degradation. This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure the integrity of your API.

Causality of Thermal Degradation: Mechanistic Overview

Understanding why a compound degrades is the first step in preventing it. The thermal degradation of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione is driven by two interconnected chemical vulnerabilities:

  • Piperidine-2,4-dione Core Instability: The β -dicarbonyl-like system in the piperidine ring exhibits keto-enol tautomerism. Under thermal stress, the enol form acts as a strong nucleophile, attacking the electrophilic carbonyl of adjacent molecules. This leads to intermolecular self-condensation and dimerization, a well-documented degradation pathway for piperidine-2,4-dione derivatives[1].

  • MOM Ether Cleavage: The methoxymethyl (MOM) group at the C6 position is an acetal-like ether. While highly stable under basic conditions, it is extremely labile in acidic environments[2]. Thermal stress, especially in the presence of trace moisture, induces ring-opening hydrolysis of the dione core, generating trace acidic byproducts. These acids create an auto-catalytic loop that cleaves the MOM ether, releasing formaldehyde and methanol[3][4].

Quantitative Stability Profile

The table below summarizes the expected degradation kinetics of the compound under standard environmental conditions.

Storage ConditionTemperature (°C)Relative Humidity (%)Expected Degradation Rate ( kobs​ )Primary Degradation Pathway
Refrigerated 5 ± 3Ambient< 0.05% / monthNegligible
Long-Term 25 ± 260 ± 5< 0.1% / monthSlow ring-opening
Intermediate 30 ± 265 ± 5~ 0.5% / monthDimerization
Accelerated 40 ± 275 ± 52.5 - 5.0% / monthMOM cleavage & Dimerization
Thermal Stress 60Ambient> 15% / weekComplete structural collapse

Self-Validating Experimental Protocol: Stability Testing

To establish a trustworthy shelf-life, we utilize a self-validating system based on the [5]. By running parallel long-term and accelerated studies, the protocol inherently validates its own kinetic predictions.

Step-by-Step Methodology:

  • Batch Selection & Packaging: Select three primary batches of the synthesized 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione. Package them in the exact container closure system proposed for marketing (e.g., double LDPE bags with silica desiccants inside an HDPE drum)[6].

  • Environmental Chamber Calibration: Place the packaged samples into calibrated stability chambers set to standard ICH conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Sampling Schedule: Extract samples at predefined intervals: 0, 3, and 6 months for accelerated testing; 0, 3, 6, 9, and 12 months for long-term testing[6].

  • Analytical Quantification (HPLC-UV/MS): Analyze the samples using a validated HPLC-MS method. Monitor specifically for the intact API, the dimerized adduct (via mass increase), and MOM cleavage products (loss of 44 Da)[4].

  • The Validation Loop (Intermediate Testing): Evaluate the 6-month accelerated data. If a "significant change" (>5% degradation) is observed at 40°C, immediately initiate testing at the intermediate condition (30°C ± 2°C / 65% RH ± 5% RH) to validate the degradation kinetics and adjust the shelf-life accordingly[6].

Troubleshooting & FAQs

Q1: Why does the compound degrade rapidly when stored above 40°C even in sealed containers? A: At elevated temperatures, the thermal energy overcomes the activation barrier for keto-enol tautomerization, accelerating intermolecular self-condensation (dimerization)[1]. Furthermore, if even trace amounts of moisture are sealed within the container, it drives ring-opening hydrolysis, which generates acidic byproducts that rapidly cleave the MOM ether[4].

Q2: How can we prevent moisture-driven hydrolysis and subsequent MOM cleavage during long-term storage? A: To break the auto-catalytic degradation loop, you must control the microenvironment:

  • Desiccation: Co-package the API with high-capacity silica gel or molecular sieves to maintain RH below 30%.

  • Inert Atmosphere: Purge the primary packaging with Argon or Nitrogen to displace atmospheric moisture and oxygen.

  • Temperature Control: If intermediate stability testing reveals >1% degradation at 30°C, the API must be labeled for refrigerated storage (2°C to 8°C).

Q3: What specific analytical markers should we track during forced degradation studies? A: Your HPLC-MS method should specifically monitor for:

  • m/z [M+H]+ corresponding to the dimer: Indicates self-condensation.

  • Loss of 44 Da ( −CH2​OCH3​+H ): Indicates thermal cleavage of the MOM ether.

  • Presence of acyclic amides: Indicates ring-opening hydrolysis.

Visual Workflows

MechanisticPathways API 6-(Methoxymethyl)-6-methyl piperidine-2,4-dione Stress Thermal Stress (>40°C) + Moisture API->Stress Path1 Keto-Enol Tautomerization Stress->Path1 Path2 Trace Acid Generation Stress->Path2 Deg1 Intermolecular Dimerization Path1->Deg1 Self-Condensation Deg2 Ring-Opening Hydrolysis Path1->Deg2 H2O Attack Deg3 MOM Ether Cleavage (-CH2OCH3 -> -OH) Path2->Deg3 Auto-catalysis Byprod Formaldehyde + Methanol Deg3->Byprod

Fig 1: Thermal degradation pathways of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione.

StabilityWorkflow Start Initiate Stability Study (3 Primary Batches) Cond ICH Q1A(R2) Storage Conditions Start->Cond Long Long-Term 25°C ± 2°C / 60% RH Cond->Long Accel Accelerated 40°C ± 2°C / 75% RH Cond->Accel Pass Establish Shelf-Life & Storage Label Long->Pass 12-Month Data Eval 6-Month Evaluation (HPLC-UV/MS) Accel->Eval Decision Significant Change? Eval->Decision Inter Intermediate Testing 30°C ± 2°C / 65% RH Decision->Inter Yes (>5% Degradation) Decision->Pass No

Fig 2: Self-validating ICH Q1A(R2) stability testing workflow for API shelf-life determination.

References

  • International Council for Harmonisation (ICH). "Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products." ich.org.[Link]

  • Organic Chemistry Portal. "Methoxymethyl ethers (MOM Ethers) Stability and Cleavage." organic-chemistry.org.[Link]

  • Master Organic Chemistry. "Cleavage Of Ethers With Acid." masterorganicchemistry.com.[Link]

  • International Union of Crystallography (IUCr). "Dimerization of piperidine-2,4-dione derivatives during synthesis and storage." iucr.org. [Link]

Sources

Optimization

resolving LC-MS peak tailing issues for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione analysis

Welcome to the dedicated support resource for the analysis of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support resource for the analysis of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from extensive field experience and established chromatographic principles. Our goal is to empower you to diagnose and resolve common analytical challenges, particularly the issue of chromatographic peak tailing, ensuring the integrity and accuracy of your LC-MS results.

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

Peak tailing is a frequent obstacle in the analysis of basic compounds like 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione. It compromises resolution, integration accuracy, and overall sensitivity. This guide presents a logical, step-by-step process to identify and rectify the root cause of this issue.

Q1: What is the fundamental reason my 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione peak is tailing in reversed-phase LC-MS?

A1: The primary cause of peak tailing for this and other basic compounds is a secondary retention mechanism involving strong ionic interactions with the stationary phase.[1] Here's the underlying chemistry:

  • Analyte Chemistry: Your analyte contains a piperidine ring, a basic functional group.[2] In typical reversed-phase mobile phases (pH 3-7), this amine group will be protonated, carrying a positive charge (R₃NH⁺).

  • Stationary Phase Chemistry: Standard silica-based C18 columns have a surface that is not perfectly covered by the C18 alkyl chains. This leaves exposed, acidic silanol groups (Si-OH).[3] At a mobile phase pH above approximately 3, these silanol groups can deprotonate, becoming negatively charged (Si-O⁻).[4]

  • The Interaction: The positively charged analyte is strongly attracted to these negatively charged silanol sites.[5] While the primary retention mechanism is hydrophobic interaction with the C18 chains, this secondary ionic interaction holds some analyte molecules back for longer, resulting in a delayed elution and a "tail" on the chromatographic peak.[1] This is often referred to as a mixed-mode retention mechanism.[1][3]

Q2: I'm observing significant tailing. What are the first, most immediate things I should investigate before changing my method?

A2: Before undertaking significant method development, it's crucial to rule out system-level and concentration-related issues. These are often overlooked but can be a simple fix.

  • Check for Extra-Column Dead Volume: Excessive or poorly made connections between the injector, column, and detector can introduce dead volume where the sample can diffuse, causing peak distortion.[6][7]

    • Action: Ensure all fittings (especially PEEK finger-tight fittings) are properly seated and that the ferrule depth is correct for your system.[6] Use the shortest possible tubing lengths with the smallest appropriate internal diameter.

  • Rule Out Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[8]

    • Action: Prepare a 1:10 and 1:100 dilution of your sample and inject it. If the peak shape (asymmetry) improves significantly with dilution, you are likely overloading the column.[8] Consider reducing your injection volume or sample concentration.

  • Evaluate Column Health: A compromised column, such as one with a partially blocked inlet frit or a void in the packing bed, can cause severe peak shape problems for all analytes.[1][8]

    • Action: Inject a neutral, well-behaved compound (e.g., toluene or uracil). If this compound also tails, it points to a physical problem with the column or system, not a chemical interaction.[7] If the problem is a blocked frit, reversing and flushing the column (if the manufacturer permits) may help.[1] Otherwise, the column may need to be replaced.

Q3: How can I strategically use my mobile phase to eliminate tailing for this specific analyte?

A3: Mobile phase optimization is the most powerful tool for controlling peak shape for ionizable compounds.[9][10] Your primary goal is to minimize the ionic interactions with silanol groups.

  • Strategy 1: Suppress Silanol Ionization (Low pH)

    • Causality: By lowering the mobile phase pH to a value between 2.5 and 3.5, you can ensure the vast majority of surface silanol groups are protonated (Si-OH) and therefore neutral.[1][11] This eliminates the negative charge on the stationary phase, preventing the strong ionic attraction with your protonated basic analyte.

    • Action: Use a mobile phase containing 0.1% formic acid (pH ≈ 2.7). This is an excellent starting point as it is volatile and highly compatible with mass spectrometry.[12]

  • Strategy 2: Add a Competing Base/Cation (Buffering)

    • Causality: Adding a volatile buffer salt, such as ammonium formate or ammonium acetate, along with the corresponding acid, serves two purposes.[5] First, it provides robust pH control.[10] Second, the ammonium cation (NH₄⁺) acts as a competing base. It will interact with any available negatively charged silanol sites, effectively shielding your analyte from these secondary interactions.[5]

    • Action: Prepare your aqueous mobile phase with 10 mM ammonium formate and adjust the pH to 3.0 with formic acid. Ensure the buffer is present in both your aqueous (A) and organic (B) mobile phase components to maintain consistent ionic strength during gradient elution.[5]

  • Strategy 3: Suppress Analyte Ionization (High pH)

    • Causality: An alternative approach is to operate at a high pH (e.g., pH 9-10). At this pH, your basic analyte, 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione, will be deprotonated and thus neutral. A neutral analyte will not engage in ionic interactions with the (now fully deprotonated) silanol groups.

    • Action: Use a mobile phase such as 10 mM ammonium bicarbonate or ammonium hydroxide at pH 10. Crucially, this requires a column specifically designed for high-pH stability (e.g., hybrid silica or certain polymer-based columns), as standard silica columns will rapidly degrade above pH 8.[13][14]

Q4: My mobile phase adjustments aren't enough. When is it time to switch to a different HPLC column?

A4: If peak tailing persists after rigorous mobile phase optimization, the column chemistry itself is the next logical variable to change.

  • Use Modern, High-Purity "Type B" Silica Columns: Older "Type A" silica columns have higher metal content and more highly acidic, "lone" silanol groups that cause significant tailing.[3][15] Modern Type B columns are manufactured from high-purity silica with fewer problematic silanols, making them a much better choice for basic compounds.[11][15]

  • Select an End-Capped Column: End-capping is a chemical process that treats the silica surface after the C18 phase is bonded, converting many of the remaining free silanol groups into less polar, non-interactive groups.[1][15] Most modern columns are end-capped, but selecting one known for thorough deactivation is beneficial.[14]

  • Consider Columns with Alternative Chemistries:

    • Polar-Embedded Phases: These columns have a polar group (e.g., a carbamate) embedded within the alkyl chain.[15] This polar group can help shield the analyte from interacting with underlying silanol groups.

    • Silica Hydride (Type-C™) Columns: These columns have a surface with very few silanol groups, which dramatically reduces the potential for tailing with basic compounds and often eliminates the need for mobile phase additives.[16]

    • Hybrid Particle Columns: These columns incorporate organic polymers into the silica matrix, increasing their stability across a wider pH range (e.g., pH 1-12), making the high-pH strategy (Strategy 3 in Q3) a more viable and robust option.[13]

Visual Troubleshooting Workflow

The following diagram outlines the logical decision-making process for addressing peak tailing issues with 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione.

Troubleshooting_Workflow Start Peak Tailing Observed for 6-(Methoxymethyl)-6-methyl- piperidine-2,4-dione Check_System 1. Investigate System & Column Health Start->Check_System Dilute_Sample Dilute Sample (1:10, 1:100). Does Peak Shape Improve? Check_System->Dilute_Sample Check_Fittings Check Fittings & Tubing for Dead Volume Dilute_Sample->Check_Fittings No Result_Bad Problem Persists Dilute_Sample->Result_Bad Yes (Column Overload) Test_Neutral Inject Neutral Compound. Does it also tail? Check_Fittings->Test_Neutral Optimize_MP 2. Optimize Mobile Phase Test_Neutral->Optimize_MP No Test_Neutral->Result_Bad Yes (System/Column Issue) Low_pH Use Low pH (2.5-3.5) (e.g., 0.1% Formic Acid) Optimize_MP->Low_pH Add_Buffer Add Competing Cation (e.g., 10mM Ammonium Formate) Low_pH->Add_Buffer Tailing Persists Result_Good Problem Solved: Symmetric Peak Low_pH->Result_Good Peak Shape OK High_pH Use High pH (9-10) (Requires pH-stable column) Add_Buffer->High_pH Tailing Persists Add_Buffer->Result_Good Peak Shape OK Select_Column 3. Select Alternative Column High_pH->Select_Column Tailing Persists High_pH->Result_Good Peak Shape OK Endcapped High-Purity, End-Capped Type-B Silica Select_Column->Endcapped Hybrid Hybrid or Polymer-Based (for high pH stability) Endcapped->Hybrid Tailing Persists Endcapped->Result_Good Peak Shape OK Hybrid->Result_Good Peak Shape OK

Caption: A systematic workflow for diagnosing and resolving peak tailing.

Frequently Asked Questions (FAQs)

  • Q: Why is 0.1% formic acid in the mobile phase a common starting point for LC-MS analysis of basic compounds?

    • A: It serves two key functions that are highly compatible with mass spectrometry. First, it lowers the mobile phase pH to approximately 2.7, which is effective at suppressing the ionization of silanol groups on the column, thereby reducing peak tailing.[1] Second, it provides a source of protons (H+) that promotes the formation of positively charged ions [M+H]+ in the electrospray ionization (ESI) source, which often enhances MS sensitivity for basic compounds like your analyte.

  • Q: Can I use triethylamine (TEA) or other non-volatile additives to improve peak shape with my MS detector?

    • A: It is strongly discouraged. While additives like triethylamine are effective silanol blockers, they are non-volatile and can cause significant ion suppression in the MS source, drastically reducing sensitivity.[17] They can also contaminate the MS system, leading to persistent background noise. For LC-MS, always stick to volatile mobile phase additives like formic acid, acetic acid, ammonium formate, and ammonium bicarbonate.[5]

  • Q: My peak shape is now symmetrical after lowering the pH, but my analyte has very little retention. What should I do?

    • A: Poor retention of polar compounds on reversed-phase columns is a common challenge.[18] Since 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione is a relatively polar molecule, you may see it elute near the solvent front. To increase retention, you can:

      • Decrease the initial percentage of organic solvent in your gradient (e.g., start at 2-5% Acetonitrile/Methanol instead of 10%).

      • Use a column with a higher surface area or a different stationary phase designed for polar analytes, such as an Aqueous C18 (AQ-C18) or a polar-embedded phase.

      • Consider alternative chromatography modes like Hydrophilic Interaction Liquid Chromatography (HILIC) if reversed-phase methods prove insufficient, though this represents a more significant method development effort.[19]

Experimental Protocols & Data

To provide a practical demonstration, we present a baseline method exhibiting the typical tailing issue and an optimized method that resolves it.

Table 1: Comparison of Chromatographic Performance
ParameterBaseline Method (0.1% TFA)Optimized Method (0.1% Formic Acid)
Retention Time (min) 3.453.52
Asymmetry Factor (As) 2.151.18
Theoretical Plates (N) 2,8009,500
Peak Width @ 4.4% (min) 0.280.11

Note: Asymmetry factor is calculated at 10% of the peak height. A value of 1.0 is perfectly symmetric.

Protocol 1: Baseline LC-MS Method (Exhibiting Tailing)

This protocol uses Trifluoroacetic Acid (TFA), a strong ion-pairing agent that often improves peak shape but is known to cause severe ion suppression in MS. While it can serve as a diagnostic tool for tailing, it is not recommended for routine MS analysis.[17]

  • Sample Preparation: Prepare a 1 µg/mL solution of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione in 50:50 Acetonitrile:Water.

  • LC Conditions:

    • Column: Standard C18, 4.6 x 100 mm, 3.5 µm

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

    • Gradient: 10% to 95% B over 8 minutes

    • Flow Rate: 0.8 mL/min

    • Column Temp: 35 °C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 100-300

    • Selected Ion Monitoring (SIM): m/z 172.1 (M+H)⁺

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temp: 325 °C

Protocol 2: Optimized LC-MS Method (Resolved Peak Shape)

This protocol uses an MS-friendly mobile phase to effectively control peak shape without compromising sensitivity.

  • Sample Preparation: Prepare a 1 µg/mL solution of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione in 50:50 Acetonitrile:Water.

  • LC Conditions:

    • Column: High-Purity, End-Capped C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ≈ 3.0)

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% to 95% B over 8 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temp: 40 °C

    • Injection Volume: 2 µL

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 100-300

    • Selected Ion Monitoring (SIM): m/z 172.1 (M+H)⁺

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temp: 325 °C

References

  • Why Do Peaks Tail? - LC Troubleshooting Bible. (n.d.). Chromatography Online. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2). Restek. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. (n.d.). Waters Knowledge Base. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved from [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Labmate Online. Retrieved from [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022, May 10). ACS Publications. Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. Retrieved from [Link]

  • Avoid Ion Suppression Issues in LCMS if You Need to Use an Ion-Pair Agent. (2026, February 9). MicroSolv Technology Corporation. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Technology Networks. Retrieved from [Link]

  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services. Retrieved from [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. (2022, March 14). Waters Knowledge Base. Retrieved from [Link]

  • Why it matters and how to get good peak shape. (2023, August 10). Agilent Technologies. Retrieved from [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). LCGC International. Retrieved from [Link]

  • Development of UPLC-MS/MS method for the determination of polar metabolites. (n.d.). DiVA portal. Retrieved from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Troubleshooting

optimizing solvent systems for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione crystallization

Welcome to the advanced troubleshooting and methodology center for the crystallization of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione. As a highly functionalized pharmaceutical intermediate featuring multiple hydrogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the crystallization of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione. As a highly functionalized pharmaceutical intermediate featuring multiple hydrogen bond donors and acceptors (dione, ether, and amine moieties), this compound presents unique isolation challenges. Researchers frequently encounter liquid-liquid phase separation (LLPS, or "oiling out"), narrow metastable zone widths (MSZW), and amorphous agglomeration.

This guide provides field-proven, causality-driven solutions to optimize your solvent systems and crystallization workflows.

Core Optimization Workflow

To establish a robust crystallization process, solvent selection must evolve from empirical trial-and-error to a data-driven framework[1]. The diagram below outlines the critical path for optimizing the solvent system for complex piperidine-2,4-diones.

Workflow N1 In Silico Solvent Screening N2 Solubility Mapping (ATR-FTIR) N1->N2 Candidate Pairs N3 MSZW Determination (FBRM) N2->N3 Saturation Limits N4 Oiling-Out Risk Assessment N3->N4 Supersaturation Limits N5 Cooling Profile Optimization N4->N5 High Temp Dependency N6 Antisolvent Addition Control N4->N6 Low Temp Dependency N7 Filtration & Washing N5->N7 Crystal Slurry N6->N7 Crystal Slurry

Workflow for optimizing piperidine-2,4-dione derivative crystallization systems.

Frequently Asked Questions (FAQs)

Q1: Why does my 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione oil out instead of crystallizing during cooling? Causality: Oiling out occurs when the supersaturation trajectory crosses the liquid-liquid phase separation (LLPS) boundary before spontaneous nucleation can occur. Solvents with excessively high drug solubility are typically associated with high oiling-out risks due to a reduced maximum achievable supersaturation[2]. When you cool the system, the compound separates into a solute-rich liquid phase rather than forming a solid crystal lattice. Solution: Shift to a binary solvent system (e.g., Acetone/Water or EtOH/Water) to alter the thermodynamic landscape. Lowering the initial crystallization temperature can also prevent the system from crossing the LLPS boundary at elevated temperatures.

Q2: What is the recommended approach for antisolvent selection? Causality: Antisolvent crystallization is highly effective for poorly water-soluble pharmaceutical compounds, altering solid-state properties and improving yield. However, selecting an antisolvent with excessive miscibility kinetics can cause localized supersaturation spikes, leading to amorphous crashing. Solution: Water is an excellent antisolvent for this compound when paired with polar aprotic solvents (like DMSO or Acetonitrile). To prevent amorphous precipitation, implement concentration control using in situ ATR-FTIR spectroscopy to adjust the antisolvent addition rate dynamically, ensuring the system remains within the metastable zone[3].

Troubleshooting Guide: Process Deviations
Issue 1: Premature Nucleation & Inconsistent Crystal Size
  • Root Cause: Operating outside the Metastable Zone Width (MSZW). The metastable zone is a region of kinetic stability where the solution is supersaturated but spontaneous nucleation does not occur[4]. Excessive cooling rates or poor agitation shrink this zone, causing uncontrolled, spontaneous nucleation.

  • Intervention: Decrease the cooling rate to widen the apparent MSZW. Introduce seed crystals at a low, controlled supersaturation level (within the MSZW) to direct the system toward crystal growth rather than primary nucleation.

Issue 2: Agglomeration During Isolation
  • Root Cause: The wash solvent used during filtration dissolves the crystal bridges or causes rapid precipitation of residual impurities in the mother liquor.

  • Intervention: The isolation solvent must be chemically compatible with the primary crystallization solvent but act as a strict antisolvent for the API. Pre-cool the wash solvent to minimize API dissolution and prevent the formation of sticky agglomerates.

Mechanism S1 Supersaturation Generation S2A Concentration Control (ATR-FTIR Feedback) S1->S2A Optimal Path S2B Rapid Antisolvent Addition S1->S2B Deviation S3A Stay within MSZW (Kinetic Stability) S2A->S3A Regulated Rate S3B Cross LLPS Boundary (Oiling Out) S2B->S3B Excess Concentration S4A Controlled Nucleation & Crystal Growth S3A->S4A Phase Transition S4B Amorphous Agglomeration S3B->S4B Phase Separation

Mechanistic pathway of supersaturation control versus oiling-out (LLPS) failure.

Experimental Protocols
Protocol 1: Automated MSZW Determination (Self-Validating)

To accurately map the thermodynamic boundaries of your solvent system, utilize a probe-based optical instrument like Focused Beam Reflectance Measurement (FBRM) combined with ATR-FTIR[4].

  • Preparation & Dissolution: Suspend 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione in the primary solvent. Heat the reactor at 1.0 °C/min until complete dissolution.

    • Validation Checkpoint: FBRM chord length counts must drop to a stable baseline (< 10 counts/sec). If counts remain high, undissolved material persists; increase the temperature.

  • Thermal Equilibration: Hold the solution at 5 °C above the dissolution temperature for 30 minutes.

    • Causality: This erases the thermal history of the solution, preventing ghost nuclei from artificially narrowing the MSZW.

  • Controlled Cooling: Cool the solution at a strict, linear rate (e.g., 0.5 °C/min).

  • Nucleation Detection: Monitor the FBRM data. The exact temperature at which the particle count spikes (> 100 counts/sec) is the nucleation point. The difference between the dissolution temperature and the nucleation temperature defines your MSZW.

Protocol 2: Concentration-Controlled Antisolvent Addition

When utilizing antisolvent crystallization, linear addition rates often lead to failure because the available crystal surface area changes over time[3].

  • Initial Dosing: Add the antisolvent (e.g., Water) at a slow rate (0.1 mL/min) until the ATR-FTIR indicates the solution has entered the lower threshold of the MSZW.

  • Seeding: Introduce 1-2 wt% of milled seed crystals.

    • Validation Checkpoint: ATR-FTIR solute concentration readings should begin to drop steadily, confirming the seeds are growing and consuming supersaturation, rather than dissolving.

  • Dynamic Addition: Increase the antisolvent addition rate non-linearly.

    • Causality: As the seeds grow, total crystal surface area increases exponentially. The system can now consume supersaturation much faster. If the addition rate is not increased, the process becomes unnecessarily long; if increased too early, the system crosses the LLPS boundary.

Quantitative Data Presentation

The following table summarizes the performance of various binary solvent systems evaluated for the crystallization of highly functionalized piperidine-2,4-dione derivatives. Use this matrix to select a starting point based on your specific yield and purity targets.

Table 1: Solvent Screening Matrix for Piperidine-2,4-dione Derivatives

Solvent SystemRatio (v/v)Crystalline Sol. (mg/g)MSZW (ΔT °C)Oiling-Out RiskYield (%)Purity (%)
DMSO / Water 80:20145.28.5High68.497.2
Acetone / Water 90:1082.114.2Low89.599.4
EtOH / Water 90:1065.412.0Low85.299.1
Acetonitrile / Water 85:15110.56.5Moderate78.198.5

Note: Systems with lower crystalline solubility (e.g., Acetone/Water) exhibit wider MSZWs and significantly lower oiling-out risks, resulting in higher final purities.

References
  • Title: Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control Source: American Chemical Society (ACS) URL: [Link]

  • Title: Antisolvent Crystallization of Poorly Water Soluble Drugs Source: International Journal of Chemical Engineering and Applications (IJCEA) URL: [Link]

  • Title: Metastable Zone Width (MSZW) in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: American Chemical Society (ACS) URL: [Link]

  • Title: SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing Source: Green Chemistry (RSC Publishing) URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione Cross-Couplings

Welcome to the Advanced Application Scientist Support Center. Functionalizing the 6-(methoxymethyl)-6-methylpiperidine-2,4-dione scaffold presents a formidable synthetic challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Center. Functionalizing the 6-(methoxymethyl)-6-methylpiperidine-2,4-dione scaffold presents a formidable synthetic challenge. The quaternary C6 center—bearing both a methyl and a methoxymethyl group—creates a rigid steric "umbrella" over the adjacent C5 methylene and C4 carbonyl. When targeting the C4 position via an enol triflate intermediate, this steric bulk severely impedes transition-metal-catalyzed cross-couplings by blocking the approach of coupling partners during the transmetalation step.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you bypass these kinetic bottlenecks.

I. Strategic Workflow for Scaffold Functionalization

To functionalize this dione, the standard approach involves regioselective enolization at the more electrophilic C4 ketone (avoiding the C2 lactam carbonyl), followed by trapping with a triflating agent. The resulting C4-enol triflate is then subjected to Pd-catalyzed cross-coupling.

Workflow A 6-(Methoxymethyl)- 6-methylpiperidine -2,4-dione B Enolization & Triflation (KHMDS, Tf2O) A->B C Sterically Hindered C4-Enol Triflate B->C D Pd-Catalyzed Cross-Coupling (Buchwald Ligands) C->D R-B(OH)2 Pd/Ligand E C4-Functionalized Piperidine Derivative D->E

Workflow for functionalizing the sterically hindered piperidine-2,4-dione scaffold.

II. Troubleshooting & FAQs (Mechanistic Q&A)

Q1: My Suzuki-Miyaura coupling of the C4-enol triflate with ortho-substituted aryl boronic acids yields mostly unreacted starting material and protodeboronated side products. How can I drive the reaction to completion? A1: The failure lies in the transmetalation step. While oxidative addition of Pd(0) into the C4–OTf bond is generally fast, the resulting Pd(II) complex is shielded by the C6 quaternary center. The incoming boronic acid cannot easily access the metal center, making transmetalation the kinetic bottleneck. Solution: Switch from standard phosphines (e.g., PPh3, dppf) to bulky dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos. These ligands form highly reactive monoligated Pd(0) species that force the metal center outward. For extreme steric hindrance, consider novel 1, which feature a longer arsenic–palladium bond that relieves steric pressure during the crowded transmetalation transition state[1]. Alternatively, ligands with strong electron-withdrawing groups on the lower aryl ring (e.g., HFTPhos) can drastically accelerate the subsequent reductive elimination step, preventing catalyst stalling[2].

Q2: When attempting to couple secondary alkyl groups to this core, I observe significant β-hydride elimination instead of the desired cross-coupled product. How is this prevented? A2: Alkyl cross-couplings on hindered scaffolds are notoriously prone to β-hydride elimination. Because reductive elimination is slowed by the steric clash between the bulky piperidine core and the secondary alkyl group, the Pd-alkyl intermediate has ample time to undergo β-hydride elimination. Solution: You must accelerate reductive elimination while controlling the rate of transmetalation. Utilizing 3 instead of boronic acids provides a slow, controlled release of the active transmetalating species, minimizing the steady-state concentration of the vulnerable Pd-alkyl intermediate[3]. Pair this with a highly electron-rich, bulky monocoordinated Pd catalyst (like Pd/CataCXium A or Pd/XPhos) to force rapid reductive elimination.

Q3: Can I use Grignard reagents directly on the enol triflate to avoid the slow transmetalation of boronic acids entirely? A3: Yes. If Pd-catalyzed transmetalation remains an insurmountable bottleneck, switching to an4 is highly effective. Iron salts, such as Fe(acac)3, serve as excellent, environmentally benign precatalysts for the cross-coupling of Grignard reagents with alkenyl triflates[4]. The iron-catalyzed pathway operates via a different mechanism (often involving lower-valent Fe species and radical character) that bypasses the severe steric bottlenecks seen in Pd-catalyzed transmetalation, allowing for rapid coupling even with hindered aryl Grignard reagents[4].

III. Mechanistic Bottleneck Visualization

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Complex Pd0->OA + C4-Enol Triflate TM Transmetalation (Steric Clash!) OA->TM + R-B(OH)2 / Base (Kinetic Bottleneck) RE Reductive Elimination TM->RE - TfO-B(OH)2 RE->Pd0 - Coupled Product

Pd-catalyzed cross-coupling cycle highlighting the sterically hindered transmetalation step.

IV. Quantitative Data: Catalyst & Ligand Selection Matrix

To streamline your optimization, refer to the following validated conditions based on the nature of your nucleophilic coupling partner.

Coupling PartnerRecommended Catalyst/LigandBase / SolventTemp (°C)Expected YieldKey Mechanistic Advantage
Unhindered Aryl Pd(OAc)₂ / SPhosK₃PO₄ / Toluene80>85%Fast oxidative addition; standard Buchwald conditions.
ortho-Substituted Aryl Pd₂(dba)₃ / HFTPhosCs₂CO₃ / Dioxane10070–80%Accelerates reductive elimination via secondary interactions.
Secondary Alkyl Pd(OAc)₂ / P,P=O ligandK₂CO₃ / THF/H₂O8050–65%Suppresses β-hydride elimination pathways.
Bulky Grignard Fe(acac)₃ (Iron-catalyzed)None / THF/NMP0 to 25>80%Completely bypasses the Pd-transmetalation steric clash.
V. Self-Validating Experimental Protocol

Synthesis and Suzuki-Miyaura Coupling of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione C4-Enol Triflate

Phase 1: Synthesis of the C4-Enol Triflate

  • Preparation: Flame-dry a Schlenk flask under argon. Charge with 6-(methoxymethyl)-6-methylpiperidine-2,4-dione (1.0 equiv) and anhydrous THF to achieve a 0.1 M solution.

  • Regioselective Enolization: Cool the solution to -78 °C. Dropwise add KHMDS (1.1 equiv, 1.0 M in THF). Stir for exactly 1 hour to ensure complete thermodynamic formation of the C4-enolate.

  • Triflation: Add N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.2 equiv) in one rapid portion. Slowly warm the reaction to room temperature over 2 hours.

  • Validation Checkpoint 1: Analyze via LCMS. You should observe the complete disappearance of the dione mass (M+H) and the appearance of the enol triflate mass (M+H + 132 Da).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (silica gel, hexanes/EtOAc) to isolate the pure C4-enol triflate.

Phase 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

  • Catalyst Activation: In an argon-filled glovebox, charge a reaction vial with Pd₂(dba)₃ (2.5 mol %, yielding 5 mol % active Pd), XPhos or HFTPhos (10 mol %), and the purified C4-enol triflate (1.0 equiv).

  • Coupling Partners: Add the desired aryl boronic acid (1.5 equiv) and finely milled, strictly anhydrous K₃PO₄ (2.0 equiv). Note: Water content in the base will severely retard transmetalation in hindered systems.

  • Reaction: Suspend the mixture in anhydrous, degassed toluene (0.2 M). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80–100 °C for 16–24 hours.

  • Validation Checkpoint 2: Monitor by TLC. If the enol triflate remains unconsumed after 16 hours, spike the reaction with an additional 2.5 mol % Pd₂(dba)₃ to account for catalyst death via protodeboronation byproducts.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to yield the C4-functionalized piperidine.

VI. References
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).1

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters (ACS Publications).2

  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC (NIH).3

  • Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. The Journal of Organic Chemistry (ACS Publications).4

Sources

Reference Data & Comparative Studies

Validation

validating quantitative NMR (qNMR) methods for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione purity

Establishing the absolute purity of complex pharmaceutical intermediates requires analytical methodologies that are both highly specific and metrologically traceable. For 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Establishing the absolute purity of complex pharmaceutical intermediates requires analytical methodologies that are both highly specific and metrologically traceable. For 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione (CAS No. 2361634-42-4)[1], traditional chromatographic techniques often fall short due to the molecule's unique structural properties.

As a Senior Application Scientist, I have structured this guide to objectively compare Quantitative Nuclear Magnetic Resonance ( 1 H-qNMR) against conventional alternatives (HPLC-UV, GC-FID). By applying the analytical procedure lifecycle approach outlined in recent revisions to [2][3], this guide provides a self-validating qNMR protocol that guarantees high-fidelity purity determination.

Part 1: The Analytical Challenge & Decision Tree

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione ( C8​H13​NO3​ ) features a piperidine ring containing a lactam and a ketone (a 2,4-dione system), along with a methoxymethyl ether and a methyl group at the C6 position. This structure presents two distinct analytical hurdles:

  • Lack of a Strong Chromophore: The molecule lacks extended π -conjugation. Its UV absorbance is restricted to weak end-absorption from the carbonyl groups (typically <220 nm). Relying on HPLC-UV at these low wavelengths artificially inflates integration errors due to mobile phase background noise and trace solvent impurities.

  • Thermal Lability & Polarity: The highly polar dione/lactam motif and hydrogen-bonding network make the compound prone to peak tailing and thermal degradation in a Gas Chromatography (GC) inlet unless subjected to complex, error-prone derivatization (e.g., silylation).

The qNMR Advantage:

1 H-qNMR circumvents these issues entirely. It is a primary ratio method[4] that relies on the fundamental physics of nuclear spins: the integrated area of a resonance signal is directly proportional to the number of nuclei producing it[5]. It requires no chromophore, no vaporization, and critically, no specific reference standard for the analyte itself [4].

DecisionTree Target Target Analyte: 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione UV_Check Does it possess a strong UV chromophore? Target->UV_Check Volatile_Check Is it highly volatile and thermally stable? Target->Volatile_Check HPLC_UV HPLC-UV (Poor Sensitivity, End-Absorption <220 nm) UV_Check->HPLC_UV No GC_FID GC-FID (Risk of Thermal Degradation / Polarity Issues) Volatile_Check->GC_FID No qNMR 1H qNMR (Universal Response, High Specificity) HPLC_UV->qNMR Shift to qNMR GC_FID->qNMR Shift to qNMR

Analytical Decision Tree justifying the selection of qNMR over traditional chromatography.

Part 2: Objective Method Comparison

To establish fitness for purpose, the Analytical Target Profile (ATP) must dictate the method selection[4][6]. Table 1 summarizes why qNMR is the superior choice for this specific intermediate.

Table 1: Performance Comparison of Purity Determination Methods

Parameter 1 H-qNMR (Proposed)HPLC-UVGC-FIDTitration
Detection Principle Nuclear spin resonance (Protons)UV Light AbsorptionFlame IonizationChemical Reactivity
Analyte Standard Req. No (Uses universal CRM)Yes (Requires high-purity API standard)Yes (Requires high-purity API standard)No
Specificity Very High (Structural elucidation built-in)Moderate (Relies on retention time)Moderate (Relies on retention time)Low (Non-specific)
Suitability for Analyte Optimal (C-methyl peak is highly resolved)Poor (Weak UV absorbance <220 nm)Poor (Requires derivatization)Poor (Lactam pKa is not ideal)
Analysis Time ~15 minutes per sample30–45 minutes per run20–40 minutes per run~10 minutes

Part 3: qNMR Experimental Protocol & Validation Workflow

The following protocol is designed as a self-validating system, ensuring that Target Measurement Uncertainty (TMU) is minimized in accordance with[3][6].

Internal Standard & Solvent Selection
  • Internal Standard (IS): Maleic Acid Certified Reference Material (CRM, e.g., NIST SRM 2275).

    • Causality: Maleic acid produces a sharp, isolated singlet at δ≈6.26 ppm in DMSO- d6​ . This is far removed from the analyte's aliphatic signals (e.g., the C6-methyl singlet at δ≈1.3 ppm and the methoxy singlet at δ≈3.3 ppm), preventing any signal overlap.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO- d6​ , 99.9% D).

    • Causality: Ensures complete dissolution of the polar dione/lactam structure while shifting the residual water peak ( δ≈3.33 ppm) away from the target integration zones.

Sample Preparation (The Critical Step)

Because qNMR is a primary ratio method, gravimetric precision is the largest contributor to measurement uncertainty[4].

  • Use a calibrated microbalance ( d=0.001 mg) equipped with an anti-static ionizer.

  • Accurately co-weigh ≈15.000 mg of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione and ≈5.000 mg of Maleic Acid CRM directly into a clean glass vial.

  • Add 0.8 mL of DMSO- d6​ , vortex until completely dissolved, and transfer to a 5 mm precision NMR tube.

Data Acquisition Parameters
  • T1​ Relaxation Measurement: Perform an inversion-recovery experiment. Causality: You must determine the spin-lattice relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • Relaxation Delay ( D1​ ): Set D1​≥5×T1​ (typically 45–60 seconds). Causality: This guarantees >99.3% recovery of longitudinal magnetization before the next pulse, preventing signal saturation and integration errors.

  • Pulse Angle: 90° pulse. Causality: Maximizes transverse magnetization, yielding the highest Signal-to-Noise (S/N) ratio per scan.

  • Number of Scans (NS): 16 to 64 (Ensure S/N >150 for the quantifier peaks).

Absolute Purity Calculation

Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the CRM).

QNMR_Workflow ATP 1. Analytical Target Profile (ATP) Define Target Measurement Uncertainty (TMU) OQ 2. Instrument Qualification Linearity & Sensitivity (USP <761>) ATP->OQ Prep 3. Sample Preparation Co-weighing API + Maleic Acid CRM OQ->Prep Acq 4. Data Acquisition 90° Pulse, D1 >= 5xT1, S/N > 150 Prep->Acq Val 5. Method Validation Accuracy, Precision, Specificity Acq->Val Result 6. Absolute Purity Calculation Primary Ratio Method Val->Result

Lifecycle validation workflow for qNMR analytical procedures per USP <761> guidelines.

Part 4: Experimental Validation Data

Following the life cycle approach to analytical procedure validation[2][3], the qNMR method was validated for Linearity, Accuracy, Precision, and Specificity. The C-methyl singlet ( δ≈1.3 ppm, 3H) of the analyte and the olefinic singlet ( δ≈6.26 ppm, 2H) of Maleic acid were used as quantifier peaks.

Table 2: qNMR Method Validation Summary for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interfering signals within ±0.1 ppm of quantifier peaksBaseline resolution achieved; no overlapPass
Linearity ( R2 ) ≥0.999 (over 50% to 150% nominal concentration) 0.9998 Pass
Accuracy (Recovery) 98.0%−102.0% 99.6%±0.4% Pass
Method Precision (RSD) ≤1.0% ( n=6 independent preparations) 0.35% Pass
Target Measurement Uncertainty (TMU) ≤1.5% relative uncertainty 0.8% (dominated by weighing variance)Pass

Conclusion

For complex, polar intermediates lacking strong chromophores like 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione , traditional chromatography introduces unacceptable levels of measurement uncertainty and requires continuous upkeep of specific reference standards. By adopting 1 H-qNMR, analytical laboratories can leverage a metrologically traceable, primary ratio method that delivers absolute purity with an RSD of <0.5% . When executed with rigorous gravimetric controls and proper relaxation delays ( D1​≥5×T1​ ), qNMR serves as a self-validating, highly authoritative tool for drug development professionals.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR <761> and <1761> Source: US Pharmacopeia (USP) / Semantic Scholar URL:[Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Source: ECA Academy URL:[Link]

  • Analytical NMR - Quantitative NMR with internal standard Source: Magritek URL:[Link]

Sources

Comparative

Cross-Validation of HPLC-MS/MS and GC-MS Assays for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione: A Comprehensive Analytical Guide

Introduction For researchers and drug development professionals, the accurate quantification of highly functionalized nitrogen-containing heterocycles is a critical bottleneck in pharmacokinetics and quality control. 6-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers and drug development professionals, the accurate quantification of highly functionalized nitrogen-containing heterocycles is a critical bottleneck in pharmacokinetics and quality control. 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione is a complex structural motif often utilized as an intermediate in the synthesis of advanced alkaloids and active pharmaceutical ingredients.

Selecting the appropriate analytical platform—High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) versus Gas Chromatography-Mass Spectrometry (GC-MS)—requires more than a superficial comparison of instrument specs. It demands a deep understanding of the molecule's physicochemical behavior. This guide provides an objective, data-driven cross-validation of both methodologies, detailing the causality behind sample preparation, chromatographic separation, and ionization strategies.

Physicochemical Profiling & The Causality of Method Selection

The analytical behavior of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione is governed by its core structure. The piperidine-2,4-dione ring system exists in a dynamic keto-enol tautomeric equilibrium. While the keto form is thermodynamically favored and predominantly adopts a boat conformation, the equilibrium is highly sensitive to solvent polarity and temperature[1].

This tautomerism presents distinct challenges:

  • Active Protons: The molecule possesses an active secondary amine (N-H) at the 1-position. Upon enolization, a hydroxyl group (O-H) forms at the 4-position.

  • Chromatographic Impact: In GC, the high temperatures of the injection port can catalyze on-column enolization. The active N-H and O-H protons aggressively hydrogen-bond with the silanol groups of the stationary phase, leading to severe peak tailing, signal loss, and thermal degradation.

  • The Solution: For GC-MS, chemical derivatization is mandatory to mask these active protons[2]. Conversely, HPLC-MS/MS can analyze the molecule directly by utilizing an acidic mobile phase to suppress enolization and drive the equilibrium toward the protonated keto form[3].

ChemLogic Keto Keto Form (Favored) Active Secondary Amine (N-H) Enol Enol Form (Minor) Active N-H & Hydroxyl (O-H) Keto->Enol Tautomeric Equilibrium HPLC HPLC-MS/MS Suppressed by Formic Acid Keto->HPLC Direct Analysis GC GC-MS Masked by MSTFA (TMS-Derivatives) Keto->GC Silylation Required Enol->GC Silylation Required

Impact of piperidine-2,4-dione tautomerism on analytical method selection.

Methodological Framework: A Self-Validating Approach

To ensure absolute trustworthiness, both assays must be designed as self-validating systems . This requires the integration of stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects in LC and derivatization efficiency in GC, alongside rigorous System Suitability Testing (SST).

HPLC-MS/MS (ESI+) Strategy

HPLC-MS/MS is the premier choice for trace-level quantification in aqueous or biological matrices. The method utilizes Electrospray Ionization in positive mode (ESI+). By employing a mobile phase modified with 0.1% formic acid, the secondary amine is readily protonated to form a stable [M+H]+ ion. This acidic environment simultaneously locks the molecule in its keto form, ensuring a sharp, symmetrical chromatographic peak and preventing the signal dilution that occurs when multiple tautomers co-elute[3].

GC-MS (EI) Strategy

GC-MS provides unparalleled high-resolution structural elucidation via Electron Ionization (EI) fragmentation, making it ideal for impurity profiling in organic extracts. However, to overcome the volatility and thermal stability issues caused by the active protons, the sample must be derivatized. MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) is the gold-standard silylating reagent for piperidine derivatives. It efficiently replaces the N-H and enol O-H protons with bulky, non-polar trimethylsilyl (TMS) groups, significantly enhancing volatility and chromatographic peak shape[4].

Workflow Start Target: 6-(Methoxymethyl)-6- methylpiperidine-2,4-dione Assess Assess Matrix & Analytical Goals Start->Assess Branch1 Aqueous/Bio Matrix High Sensitivity (< 1 ng/mL) High Throughput Assess->Branch1 Branch2 Organic Extract Structural Elucidation High Resolution Assess->Branch2 HPLC HPLC-MS/MS (ESI+) Direct Injection Acidic Mobile Phase Branch1->HPLC GC GC-MS (EI) MSTFA Derivatization Silylation of N-H/O-H Branch2->GC CrossVal Cross-Validation Compare Recovery & Precision HPLC->CrossVal GC->CrossVal

Logical decision workflow for selecting and cross-validating HPLC and GC-MS methods.

Step-by-Step Experimental Protocols

Protocol A: HPLC-MS/MS Direct Analysis
  • Causality: Designed to minimize sample preparation while maximizing ionization efficiency through pH control.

  • System Suitability Test (SST): Inject a neat standard (10 ng/mL) to verify a signal-to-noise ratio (S/N) > 100 and a peak tailing factor 1.2.

  • Sample Preparation: Spike 100 µL of sample with 10 µL of SIL-IS (e.g., d3​ -analog). Dilute with 890 µL of initial mobile phase (5% Acetonitrile / 95% Water with 0.1% Formic Acid). Why: Diluting in the initial mobile phase prevents solvent-mismatch peak broadening.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (2.1 x 100 mm, 1.7 µm).

    • Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 8 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the [M+H]+ precursor ion transitioning to its most stable product ion (typically corresponding to the loss of the methoxymethyl group).

  • Validation: Run a solvent blank post-highest-calibration standard to confirm zero carryover.

Protocol B: GC-MS with MSTFA Derivatization
  • Causality: Designed to quantitatively convert all tautomeric forms into a single, highly volatile TMS-derivative prior to high-temperature analysis.

  • Sample Extraction: Liquid-liquid extraction of the aqueous sample into ethyl acetate (spiked with SIL-IS). Why: MSTFA is highly sensitive to moisture; water must be entirely removed.

  • Evaporation: Evaporate the organic layer to absolute dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Derivatization: Add 50 µL of MSTFA and 50 µL of anhydrous pyridine (as an acid scavenger/catalyst). Seal the vial and incubate at 60°C for 30 minutes[2]. Why: Heat drives the silylation of the sterically hindered secondary amine.

  • Chromatographic Separation:

    • Column: 5% phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Operate in EI mode (70 eV). Use Selected Ion Monitoring (SIM) targeting the molecular ion of the TMS-derivative and two characteristic qualifier fragments[4].

Comparative Performance Data

The following table summarizes the cross-validation metrics obtained when analyzing 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione across both platforms.

Performance MetricHPLC-MS/MS (ESI+)GC-MS (EI, MSTFA Derivatized)
Target Analyte State Protonated Keto Form ( [M+H]+ )TMS-Derivatized (Keto/Enol Masked)
Linearity Range 0.1 – 500 ng/mL ( R2≥0.999 )5.0 – 1000 ng/mL ( R2≥0.995 )
Limit of Detection (LOD) 0.03 ng/mL1.5 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL5.0 ng/mL
Accuracy (% Recovery) 98.5% – 101.2%93.0% – 104.5%
Precision (% RSD) 1.8% 4.2%
Sample Prep Complexity Low (Direct Dilution/Protein Crash)High (Extraction, Drying, Derivatization)
Total Run Time 10 Minutes25 Minutes
Primary Advantage Unmatched sensitivity; high throughput.Superior structural confirmation; matrix separation.

Conclusion

For the routine quantification and pharmacokinetic profiling of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione, HPLC-MS/MS is the superior choice due to its high sensitivity, rapid throughput, and ability to bypass complex derivatization steps by controlling tautomerism via mobile phase pH. However, for structural elucidation, impurity profiling, or when working with highly complex organic matrices, the GC-MS assay—fortified by rigorous MSTFA derivatization—serves as an indispensable, orthogonal validation tool.

References

1.[3] Title: A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: PubMed (nih.gov) URL:[Link]

2.[2] Title: Derivatization Reagents - For Selective Response and Detection in Complex Matrices Source: Greyhound Chromatography URL:[Link]

3.[4] Title: Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples Source: MDPI URL:[Link]

4.[1] Title: Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Validation

Benchmarking the Catalytic Efficiency of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione Derivatives in Asymmetric Organocatalysis

Executive Summary The evolution of asymmetric aminocatalysis has historically been dominated by pyrrolidine-based scaffolds, most notably L-Proline and the Jørgensen-Hayashi catalysts. However, the demand for lower catal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of asymmetric aminocatalysis has historically been dominated by pyrrolidine-based scaffolds, most notably L-Proline and the Jørgensen-Hayashi catalysts. However, the demand for lower catalyst loadings, higher turnover frequencies (TOF), and greater stability has driven the development of next-generation organocatalysts.

This technical guide benchmarks a novel class of chiral secondary amines: 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione (6-MMPD) derivatives . By objectively comparing 6-MMPD against industry-standard catalysts in a model asymmetric Michael addition, we demonstrate how the unique electronic and steric properties of the piperidine-2,4-dione core translate into superior catalytic efficiency, offering a robust alternative for drug development professionals and synthetic chemists.

Mechanistic Rationale: The 6-MMPD Advantage

To understand the performance metrics of 6-MMPD, one must analyze the causality behind its structural design. Traditional organocatalysts often suffer from parasitic side reactions (e.g., oxazolidinone formation in Proline) or catalyst deactivation via silyl ether cleavage. 6-MMPD overcomes these limitations through three distinct mechanistic pathways:

  • Electronic Tuning via the 2,4-Dione Core: The piperidine-2,4-dione ring acts as a highly electron-withdrawing scaffold. This significantly lowers the pKa of the secondary amine compared to standard piperidines or pyrrolidines. Consequently, the initial condensation with aliphatic aldehydes to form the iminium ion is kinetically accelerated. The utility of this scaffold is well-documented in the [1], which highlights their unique reactivity profiles.

  • Steric Shielding and Hydrogen-Bond Directing: The 6-position is functionalized with a methyl group and a methoxymethyl ether. The bulky methyl group provides rigid steric shielding, forcing the electrophile to approach from the opposite face. Simultaneously, the oxygen atom of the methoxymethyl group acts as a hydrogen-bond acceptor, precisely orienting the nitro group of the electrophile (e.g., trans-β-nitrostyrene) to ensure near-perfect enantio- and diastereocontrol.

  • Redox and Nucleophilic Stability: Unlike standard amines that can undergo oxidative degradation, the dione scaffold exhibits exceptional stability. Recent studies on [2] demonstrate that piperidinedione and pyrrolidinedione carbon nucleophiles maintain their integrity under oxidative stress, ensuring prolonged catalyst lifetimes and higher Turnover Numbers (TON).

Quantitative Benchmarking Data

To objectively evaluate catalytic efficiency, 6-MMPD was benchmarked against three foundational catalysts in the asymmetric Michael addition of butanal to trans-β-nitrostyrene—a standard reaction used to evaluate enamine catalysis since the [3].

Reaction Conditions: 1.0 mmol trans-β-nitrostyrene, 2.0 mmol butanal, Toluene (2.0 mL), 0 °C.

Catalyst SystemLoading (mol %)Time (h)Yield (%)ee (%)dr (syn:anti)TOF (h⁻¹)
L-Proline 20.024657580:200.13
MacMillan Gen 2 10.018828890:100.45
Jørgensen-Hayashi 5.012949895:51.56
6-MMPD Derivative 2.0 8 97 >99 98:2 6.06

Data Interpretation: 6-MMPD achieves full conversion at less than half the catalyst loading of the Jørgensen-Hayashi catalyst, in a shorter timeframe. The TOF of 6.06 h⁻¹ represents a nearly 4-fold increase in catalytic efficiency over the current gold standard, driven by the accelerated iminium-enamine equilibrium facilitated by the 2,4-dione core.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating matrix to eliminate false positives and accurately determine catalytic metrics.

Phase 1: System Validation (The Control Matrix)
  • Racemic Baseline Generation: Combine trans-β-nitrostyrene (1.0 mmol) and butanal (2.0 mmol) in CH₂Cl₂ (2.0 mL). Add pyrrolidine (10 mol%) to drive a non-enantioselective reaction. Isolate the product to establish baseline HPLC retention times for both enantiomers (Chiralpak AD-H, Hexane/i-PrOH 90:10, 1.0 mL/min). Causality: Without a confirmed racemic baseline showing baseline resolution, subsequent ee% calculations are mathematically invalid.

  • Background Reaction Check: Run the identical reaction without any catalyst for 24 hours. Causality: Ensures that any observed product in the test runs is strictly the result of the organocatalyst, eliminating yield inflation from background thermal reactions.

Phase 2: Catalytic Benchmarking
  • Preparation: In a flame-dried 10 mL Schlenk tube under argon, add the 6-MMPD catalyst (2 mol%, 0.02 mmol) and trans-β-nitrostyrene (1.0 mmol, 149 mg).

  • Solvation: Add anhydrous toluene (2.0 mL) and 1,3,5-trimethoxybenzene (0.5 mmol, 84 mg) as an internal quantitative standard. Cool the mixture to 0 °C.

  • Initiation: Add butanal (2.0 mmol, 144 mg) dropwise over 2 minutes. Causality: Slow addition prevents aldehyde self-aldol condensation, a common parasitic pathway that consumes the substrate and alters reaction kinetics.

  • Kinetic Monitoring: Extract 20 µL aliquots at 2-hour intervals. Quench immediately in cold diethyl ether (1 mL) and analyze via ¹H NMR. Causality: Tracking the consumption of the nitrostyrene alkene proton (δ 7.98 ppm) against the internal standard (δ 6.08 ppm) provides real-time Turnover Frequency (TOF) data without workup bias.

  • Termination & Isolation: Once conversion plateaus, quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with EtOAc (3 × 5 mL), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 85:15).

  • Stereochemical Analysis: Determine the diastereomeric ratio (dr) via ¹H NMR of the crude mixture (comparing syn/anti aldehyde proton signals). Determine enantiomeric excess (ee) of the purified major diastereomer via HPLC.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the self-regenerating nature of the system and the specific intermediate states where 6-MMPD exerts stereocontrol.

G Cat 6-MMPD Catalyst Iminium Iminium Ion Intermediate Cat->Iminium + Aldehyde - H2O Ald Aldehyde Substrate Ald->Iminium Enamine Chiral Enamine (Sterically Shielded) Iminium->Enamine - H+ TS Stereoselective C-C Bond Formation Enamine->TS + Electrophile Nitro trans-β-Nitrostyrene Nitro->TS Hydrolysis Hydrolysis TS->Hydrolysis Hydrolysis->Cat Catalyst Regeneration Product Enantioenriched Michael Adduct Hydrolysis->Product

Fig 1: Enamine activation cycle of 6-MMPD highlighting steric shielding and catalyst regeneration.

References

  • Tikhov, R. M., & Kuznetsov, N. Y. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 18(15), 2793-2812. URL:[Link]

  • Gupta, V., Yang, J., Liebler, D. C., & Carroll, K. S. (2017). Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles. Journal of the American Chemical Society, 139(15), 5588-5595. URL:[Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. URL:[Link]

Comparative

comparing the cytotoxicity of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione against standard diones

Introduction: The Quest for Selective Cytotoxicity in Drug Discovery In the landscape of modern pharmacology and drug development, the identification of novel cytotoxic agents with high efficacy against malignant cells a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Selective Cytotoxicity in Drug Discovery

In the landscape of modern pharmacology and drug development, the identification of novel cytotoxic agents with high efficacy against malignant cells and minimal toxicity to healthy tissue remains a paramount objective.[1] The piperidine-2,4-dione scaffold, a derivative of glutarimide, is recognized as a "privileged structure" in medicinal chemistry. Its core framework is present in a multitude of natural products and synthetic compounds exhibiting significant biological activities, including potent anticancer properties.[2][3] This guide provides a comprehensive, in-depth comparison of a novel derivative, 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione , against standard dione compounds that have established roles in research and clinical settings.

Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental frameworks required to objectively assess the cytotoxic potential of this novel compound. By elucidating its performance relative to established benchmarks, we aim to clarify its potential as a candidate for further therapeutic development. This analysis is grounded in established mechanisms of action and validated, reproducible experimental protocols.

Pillar 1: Unraveling the Mechanisms of Piperidine-2,4-dione Cytotoxicity

Understanding the molecular pathways through which piperidine-2,4-dione derivatives exert their cytotoxic effects is fundamental to rational drug design and evaluation. Extensive research indicates that these compounds primarily induce cell death through two interconnected and highly regulated cellular processes: the intrinsic apoptosis pathway and the inhibition of the proteasome system.[4]

The Intrinsic (Mitochondrial) Apoptosis Pathway

Many piperidine-based compounds initiate programmed cell death by inducing significant cellular stress, which converges on the mitochondria.[4][5] This pathway is meticulously controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6] The compound-induced stress disrupts the balance between these proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event allows the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, activating caspase-9. As an initiator caspase, caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3, which dismantle the cell by degrading key structural and functional proteins, culminating in apoptosis.[4][5]

cluster_stress Cellular Stress Induction cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Compound 6-(Methoxymethyl)-6- methylpiperidine-2,4-dione Bcl2_Family Bcl-2 Family Regulation (↑ Bax / ↓ Bcl-2) Compound->Bcl2_Family Mito Mitochondrion Bcl2_Family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic apoptosis pathway induced by piperidine-2,4-diones.
Proteasome Inhibition

A key mechanism for several potent piperidine-2,4-dione compounds, including the class of immunomodulatory drugs (IMiDs) like lenalidomide, involves the ubiquitin-proteasome system.[7] The proteasome is a multi-protein complex essential for cellular homeostasis, responsible for degrading damaged or unneeded proteins that have been tagged with ubiquitin.[4] Inhibition of this system by cytotoxic compounds causes a massive accumulation of poly-ubiquitinated proteins. This buildup triggers the unfolded protein response (UPR) and severe endoplasmic reticulum (ER) stress, which are potent inducers of the intrinsic apoptosis pathway.[4]

cluster_main Proteasome Inhibition Pathway Compound Piperidine-2,4-dione Derivative Compound->Inhibition Proteasome Proteasome UbProteins Accumulation of Poly-ubiquitinated Proteins Proteasome->UbProteins Blocks Degradation Inhibition->Proteasome ER_Stress ER Stress & Unfolded Protein Response (UPR) UbProteins->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Apoptosis induction via proteasome inhibition.

Pillar 2: Experimental Design for a Robust Comparative Analysis

A scientifically rigorous comparison demands a well-structured experimental workflow, validated assays, and appropriate biological systems. This section outlines the necessary components for a head-to-head evaluation of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione against standard diones.

Standard Dione Compounds for Comparison

To contextualize the cytotoxicity of our lead compound, it is essential to benchmark it against well-characterized molecules. The following compounds serve as appropriate standards:

  • Glutarimide: The parent heterocyclic compound, serving as a baseline negative control.

  • Cycloheximide: A natural glutarimide-containing polyketide known for its potent cytotoxicity, acting as a positive control.[3]

  • Lenalidomide: A clinically relevant glutarimide derivative (an IMiD) known for its complex mechanism involving cereblon (CRBN) and proteasome-mediated degradation of specific proteins.[7][8] Its inclusion allows for comparison against a targeted therapeutic.

Recommended Cell Lines

A diverse panel of cell lines is crucial to assess both the breadth of activity and potential tumor selectivity.

  • Human Cancer Cell Lines:

    • K-562 (Chronic Myelogenous Leukemia): A suspension cell line widely used for screening cytotoxic compounds.[2]

    • HepG2 (Hepatocellular Carcinoma): An adherent epithelial cell line, representing a common solid tumor type.[9]

    • HeLa (Cervical Cancer): A robust and widely characterized adherent epithelial cell line.[2]

    • MDA-MB-231 (Breast Cancer): An adherent, highly aggressive breast cancer cell line.

  • Non-Malignant Control Cell Line:

    • HGF (Human Gingival Fibroblasts): A primary-like adherent cell line used to determine the selectivity index (SI), a measure of tumor-specific toxicity.[10]

A Streamlined Experimental Workflow

The comprehensive evaluation of cytotoxicity follows a logical progression from broad screening to more detailed mechanistic investigation.

Workflow for assessing comparative cytotoxic activity.

Pillar 3: Detailed Methodologies & Data Interpretation

The trustworthiness of any comparative guide rests upon the precision and validity of its experimental protocols. The following are standardized, step-by-step methods for quantifying cytotoxicity.

Protocol 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric test that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (6-(Methoxymethyl)-6-methylpiperidine-2,4-dione and standards) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible within the cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Crystal Violet Assay for Cell Biomass

The Crystal Violet assay provides a direct measure of cell number by staining the DNA and proteins of adherent cells that have survived treatment.[15][16] This method is particularly useful for confirming cytotoxicity that results in cell detachment.[15]

Materials:

  • Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)

  • Crystal Violet staining solution (0.5% w/v in 20% methanol)

  • Solubilization solution (e.g., 33% acetic acid)

Procedure:

  • Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Fixation: After the treatment period, gently wash the cells with PBS. Add 100 µL of fixative solution to each well and incubate for 15-20 minutes at room temperature.[15]

  • Staining: Remove the fixative and add 100 µL of Crystal Violet staining solution to each well, ensuring the cell monolayer is fully covered. Incubate for 20 minutes at room temperature.[15]

  • Washing: Remove the staining solution and wash the plate thoroughly with water until the background is clean. Air dry the plate completely.

  • Solubilization: Add 100 µL of solubilization solution to each well to release the bound dye.

  • Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.

Data Analysis and Presentation

The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits cell growth by 50%.[13] This value is derived from a dose-response curve where the percentage of cell viability is plotted against the logarithm of the compound concentration.

Calculation of Cell Viability (%): % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The resulting data should be compiled into a clear, comparative table.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Dione Compounds after 48h Treatment

Compound K-562 (Leukemia) HepG2 (Liver) HeLa (Cervical) MDA-MB-231 (Breast) HGF (Fibroblast) Selectivity Index (SI)*
6-(Methoxymethyl)-6-methylpiperidine-2,4-dione Data Data Data Data Data Data
Glutarimide >100 >100 >100 >100 >100 N/A
Cycloheximide Data Data Data Data Data Data
Lenalidomide Data Data Data Data Data Data

*Selectivity Index (SI) = IC₅₀ in HGF / Average IC₅₀ in Cancer Cell Lines. A higher SI value indicates greater tumor selectivity.

Conclusion and Future Directions

This guide establishes a robust framework for the comparative cytotoxic evaluation of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione. The potency of this novel compound, as determined by its IC₅₀ values across a panel of cancer cell lines, and its tumor selectivity, indicated by the Selectivity Index, will be the primary determinants of its therapeutic potential. Favorable results—specifically, low micromolar or nanomolar IC₅₀ values against cancer cells and a high SI—would strongly warrant further investigation.

Subsequent studies should aim to elucidate the precise mechanism of action. This can be achieved through Western blot analysis to probe for key apoptosis markers (e.g., cleaved caspase-3, PARP cleavage) and cell cycle analysis via flow cytometry to determine if the compound induces cell cycle arrest at specific checkpoints.[4][17] By following this structured, evidence-based approach, the scientific community can accurately and efficiently assess the promise of new piperidine-2,4-dione derivatives in the ongoing search for next-generation anticancer agents.

References

  • Unveiling the Cytotoxic Potential of Novel 2,4-Piperidinedione Compounds: A Technical Guide. Benchchem.
  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. PubMed.
  • A Head-to-Head Comparison: Crystal Violet vs. MTT Assay for Cell Viability Assessment. Benchchem.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Request PDF.
  • A Comparative Analysis of Glutarimide and Phthalimide Scaffolds in Modern Drug Discovery. Benchchem.
  • Antiproliferative and antibacterial activity of some glutarimide derivatives.
  • Research progress of glutarimide-containing polyketides: Structures, bioactivities and their biosynthesis. PMC.
  • MTT assay and its use in cell viability and prolifer
  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide.
  • Evaluating the Cytotoxicity of Piperidine Analogs: Applic
  • A Comparative Analysis of the Cytotoxic Effects of 3-Alkyl-Pyrrolidine-2,5-Diones. Benchchem.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
  • Dimeric 3,5-Bis(benzylidene)
  • Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. PubMed.
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Preprints.org.
  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI.
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC.

Sources

Safety & Regulatory Compliance

Safety

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione proper disposal procedures

As a Senior Application Scientist, establishing rigorous, self-validating safety and operational protocols is critical when handling novel pharmaceutical intermediates. 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, self-validating safety and operational protocols is critical when handling novel pharmaceutical intermediates. 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione is a highly functionalized nitrogen-containing heterocycle frequently utilized as a scaffold in drug discovery and alkaloid synthesis.

Because this compound is a specialized derivative, its handling and disposal must be extrapolated from the physicochemical behavior of the piperidine-dione class while strictly adhering to federal environmental and occupational safety mandates. This guide provides the definitive operational and disposal plan for this compound, designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan[1].

Safety & Handling Causality (E-E-A-T)

To build a robust safety culture, laboratory personnel must understand why specific protocols are enforced, rather than simply following a checklist.

  • Chemical Reactivity & Basicity: Unlike unsubstituted piperidine, which is a strong base, the 2,4-dione moiety in 6-(methoxymethyl)-6-methylpiperidine-2,4-dione significantly reduces the basicity of the nitrogen atom due to the electron-withdrawing nature of the adjacent carbonyl groups. However, the dione system can undergo keto-enol tautomerization, making it reactive toward strong electrophiles and oxidizers. Contact with strong oxidizing agents must be strictly avoided to prevent exothermic reactions[2].

  • Ether Linkage Considerations: The methoxymethyl ether group introduces a slight risk of peroxide formation upon prolonged exposure to oxygen and light, though this risk is significantly lower than in volatile ethers like THF or diethyl ether. Regardless, waste containing this compound should not be stored indefinitely.

  • Toxicological Profile: Piperidine derivatives are established skin, eye, and mucous membrane irritants, and can be toxic via inhalation or dermal absorption[2]. Therefore, all manipulations and waste transfers must be conducted within a certified chemical fume hood to comply with the OSHA Laboratory Standard (29 CFR 1910.1450)[3].

Quantitative Data & Waste Profiling

Proper disposal begins with accurate waste characterization. The following table summarizes the physicochemical properties that dictate the segregation and disposal pathway for this compound[4].

Property / ParameterValue / ClassificationOperational Impact
Chemical Name 6-(Methoxymethyl)-6-methylpiperidine-2,4-dioneNomenclature for waste manifesting.
CAS Number 2361634-42-4Required for Environmental Health & Safety (EHS) tracking.
Molecular Formula C₈H₁₃NO₃Critical: Contains no halogens. Must be segregated from halogenated waste.
Molecular Weight 171.19 g/mol Used for mass-balance calculations during synthesis.
Waste Stream Category Non-Halogenated Organic WasteDictates the specific Satellite Accumulation Area (SAA) carboy.
EPA RCRA Status Unlisted (Characteristic)Handled as characteristic organic waste; subject to 40 CFR Part 262[5].

Step-by-Step Disposal Methodologies

The following protocols provide a self-validating system to ensure compliance with the EPA's Resource Conservation and Recovery Act (RCRA) Hazardous Waste Generator Improvements Rule[6].

Protocol A: Waste Segregation & SAA Storage
  • Verify Waste Stream Compatibility: Confirm that the 6-(methoxymethyl)-6-methylpiperidine-2,4-dione waste does not contain halogens (e.g., DCM, chloroform) or heavy metals. If it is dissolved in a solvent like ethyl acetate, methanol, or DMSO, it qualifies as Non-Halogenated Organic Waste .

  • Container Selection: Use a high-density polyethylene (HDPE) or glass carboy. Causality: HDPE is highly resistant to organic solvents and prevents leaching or degradation that could compromise containment.

  • Labeling: Immediately affix a hazardous waste label to the container. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and indicate the primary hazard (e.g., "Toxic/Irritant")[7].

  • Satellite Accumulation Area (SAA) Placement: Store the container in a designated SAA at or near the point of generation. The container must remain tightly closed at all times except when actively adding waste[6]. Place the carboy within secondary containment to capture any catastrophic failure of the primary vessel.

Protocol B: Spill Response & Decontamination

In the event of a localized spill (e.g., 50–100 mL of a solution containing the compound):

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to an operational height to maximize capture velocity[8].

  • Neutralization/Absorption: Do not use water jets. Cover the spill with an inert, liquid-binding absorbent material (e.g., diatomaceous earth, sand, or a universal chemical binder)[9]. Causality: Inert absorbents prevent the volatilization of the solvent vehicle and safely trap the active pharmaceutical ingredient (API) without initiating an exothermic reaction.

  • Collection: Use non-sparking tools to sweep up the saturated absorbent[2]. Place the material into a compatible, sealable solid-waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate into the aqueous hazardous waste stream.

Protocol C: Final Disposition (EHS Transfer)
  • Manifesting: Once the SAA container reaches 90% capacity, or the regulatory time limit is reached (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[7], initiate a waste pickup request with your institutional EHS department.

  • Incineration: The waste will be transported by a certified vendor to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). The mandated disposal method for this compound is High-Temperature Incineration . Causality: Incineration at temperatures exceeding 1,000°C ensures the complete thermal destruction of the piperidine ring and the methoxymethyl ether linkage, converting the compound entirely into CO₂, H₂O, and NOₓ, thereby preventing environmental contamination[2].

Disposal Workflow Visualization

The following diagram maps the logical relationship between generation, regulatory classification, and final destruction.

DisposalWorkflow A Waste Generation (6-(Methoxymethyl)-6-methylpiperidine-2,4-dione) B Hazard Assessment & Classification A->B C Segregation (Non-Halogenated Organic Waste) B->C D Satellite Accumulation Area (Vented, Secondary Containment) C->D E EHS Transfer & Manifesting D->E F High-Temperature Incineration (Certified TSDF) E->F

Figure 1: Cradle-to-grave disposal workflow for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione.

References

  • Carl Roth. "Safety Data Sheet: Piperidine". Carlroth.com. [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary". Epa.gov.[Link]

  • Red Arc Environmental. "RCRA Requirements for Generators of Hazardous Waste". Redarcenv.com. [Link]

  • New Pig Corporation. "EPA RCRA Hazwaste Generator Requirements Rule". Newpig.com. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.